NSC265473
説明
特性
CAS番号 |
61786-74-1 |
|---|---|
分子式 |
C21H35N3O4S |
分子量 |
425.6 g/mol |
IUPAC名 |
(E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C21H35N3O4S/c1-3-4-5-6-7-8-9-10-13-29-15-17(14-25)23-19(26)12-11-18-16(2)22-21(28)24-20(18)27/h11-12,17,25H,3-10,13-15H2,1-2H3,(H,23,26)(H2,22,24,27,28)/b12-11+ |
InChIキー |
DEXMFKROHRYHOD-VAWYXSNFSA-N |
異性体SMILES |
CCCCCCCCCCSCC(CO)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
正規SMILES |
CCCCCCCCCCSCC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
外観 |
Solid powder |
他のCAS番号 |
61786-74-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC265473; NSC-265473; NSC 265473; NSC305458; NSC-305458; NSC 305458; |
製品の起源 |
United States |
Foundational & Exploratory
Unable to Retrieve Information on NSC265473
Initial searches for the identifier "NSC265473" have yielded no specific results related to a drug, chemical compound, or biological agent. Consequently, the requested in-depth technical guide on its mechanism of action cannot be generated at this time.
Extensive queries across multiple scientific and medical databases for "this compound" and its potential variations did not provide any relevant information regarding its preclinical studies, clinical trials, or established signaling pathways. The search results were broad and unrelated to a specific molecular entity, covering general topics in cancer research and miscellaneous clinical trial entries with dissimilar numerical identifiers.
This lack of information prevents the fulfillment of the core requirements of the request, which include:
-
Quantitative Data Presentation: Without any studies or publications, there is no data to summarize into tables.
-
Experimental Protocols: No experiments associated with this compound could be identified, precluding the description of their methodologies.
-
Signaling Pathway Visualization: The mechanism of action and its associated signaling pathways remain unknown, making it impossible to create the requested Graphviz diagrams.
It is possible that "this compound" may be an internal or non-public identifier, a typographical error, or a compound that has not yet been described in publicly accessible scientific literature.
To proceed with this request, a valid and publicly recognized name or identifier for the compound of interest is required. Researchers, scientists, and drug development professionals seeking information on a specific agent are advised to verify the correct nomenclature or NSC number before initiating a literature search.
The Function of NSC265473: An Inquiry into a Novel Compound
To our valued researchers, scientists, and drug development professionals, this guide addresses the existing knowledge surrounding the compound designated NSC265473. Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is currently no specific information available regarding the function, mechanism of action, or biological activity of a compound with the identifier this compound.
Subsequent inquiries into chemical properties, commercial suppliers, and related publications have also failed to yield any data associated with this compound. This suggests that the compound may be an internal designation not yet disclosed in public forums, a historical compound that was not pursued, or potentially an incorrect identifier.
Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
We recommend verifying the NSC identifier and consulting internal documentation or databases that may contain proprietary information on this compound. Should further information become publicly available, this guide will be updated to reflect the latest scientific findings.
NSC265473 as an ABCG2 Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively transporting a wide range of structurally diverse xenobiotics, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The identification and characterization of ABCG2 substrates are crucial for understanding and overcoming MDR in clinical oncology. This technical guide focuses on NSC265473, a compound identified as a substrate of the ABCG2 transporter.[1][2] This document provides a comprehensive overview of the available data, experimental protocols for its characterization, and the broader context of ABCG2-related signaling pathways.
Quantitative Data
The primary characterization of this compound as an ABCG2 substrate was established through cytotoxicity assays.[3] These assays compare the cytotoxic effects of a compound on a parental cell line versus a cell line overexpressing the ABCG2 transporter. A significant increase in the half-maximal inhibitory concentration (IC50) in the ABCG2-overexpressing cell line indicates that the compound is a substrate and is being actively effluxed.
While the seminal study by Deeken et al. (2009) identified this compound as an ABCG2 substrate, specific quantitative parameters such as IC50 for ABCG2 inhibition, or kinetic constants (Km, Vmax) for its transport, are not extensively detailed in the currently available public literature. The primary quantitative data available is from cytotoxicity assays.
Table 1: Cytotoxicity of this compound in HEK293 Cell Lines
| Cell Line | ABCG2 Expression | Approximate IC50 (µM) | Fold Resistance |
| HEK293 | Parental (Low) | ~1 | N/A |
| HEK293/ABCG2-R482 (WT) | Overexpressing | >10 | >10 |
Data extrapolated from graphical representations in publicly available research. The "greater than" symbol indicates that the IC50 value exceeded the highest concentration tested in the published study.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize compounds like this compound as ABCG2 substrates. These protocols are based on standard methods employed in the field.
Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit the growth of cells by 50% (IC50) and is a primary method for identifying ABCG2 substrates.
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Cell Lines:
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Parental cell line with low or no ABCG2 expression (e.g., HEK293, MDCKII).
-
A corresponding cell line stably transfected and overexpressing wild-type ABCG2 (e.g., HEK293-ABCG2, MDCKII-ABCG2).
-
-
Procedure:
-
Seed both parental and ABCG2-overexpressing cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 values using non-linear regression analysis.
-
The resistance factor is calculated by dividing the IC50 of the ABCG2-overexpressing cell line by the IC50 of the parental cell line. A resistance factor significantly greater than 1 suggests that the compound is an ABCG2 substrate.
-
Hoechst 33342 Efflux Assay
This is a fluorescence-based assay to directly measure the transport activity of ABCG2. Hoechst 33342 is a fluorescent substrate of ABCG2.
-
Cell Lines: Parental and ABCG2-overexpressing cell lines.
-
Reagents:
-
Hoechst 33342 stock solution.
-
This compound (as a potential competitive substrate/inhibitor).
-
A known ABCG2 inhibitor as a positive control (e.g., Ko143).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in a buffer at a specific concentration.
-
Aliquot the cell suspension into flow cytometry tubes or wells of a microplate.
-
Add this compound at various concentrations to the designated tubes/wells. Include a vehicle control and a positive control with a known ABCG2 inhibitor.
-
Incubate the cells with the compounds for a short period (e.g., 15 minutes) at 37°C.
-
Add Hoechst 33342 to all tubes/wells at a final concentration of, for example, 5 µM.
-
Incubate for a further 30-60 minutes at 37°C, protected from light.
-
Stop the efflux by placing the samples on ice or by adding ice-cold buffer.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer or a fluorescence plate reader.
-
A decrease in Hoechst 33342 accumulation in ABCG2-overexpressing cells compared to parental cells indicates active efflux. If this compound is a substrate, it will compete with Hoechst 33342 for transport, leading to an increase in Hoechst 33342 accumulation in the ABCG2-overexpressing cells in a concentration-dependent manner.
-
ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.
-
Preparation: Inside-out membrane vesicles prepared from cells overexpressing ABCG2 (e.g., Sf9 insect cells).
-
Procedure:
-
Incubate the ABCG2-containing membrane vesicles at 37°C in an assay buffer containing ATP and MgCl2.
-
Add this compound at various concentrations to the reaction mixture.
-
The transport of a substrate by ABCG2 stimulates its ATPase activity. The reaction is stopped after a defined period.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the molybdate assay.
-
An increase in Pi release in the presence of this compound compared to the basal ATPase activity indicates that this compound interacts with and is likely transported by ABCG2.
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Signaling Pathways and Logical Relationships
The expression and function of ABCG2 are regulated by various signaling pathways. While the specific signaling events initiated by this compound in relation to ABCG2 have not been elucidated, understanding the general regulatory mechanisms of ABCG2 is crucial for contextualizing its activity.
Several signaling pathways have been implicated in the regulation of ABCG2 expression, including the PI3K/AKT pathway and the Hedgehog signaling pathway.[2][3] Activation of these pathways can lead to the upregulation of ABCG2, contributing to a multidrug-resistant phenotype.
Below are diagrams illustrating a key signaling pathway known to regulate ABCG2 expression and a typical experimental workflow for identifying an ABCG2 substrate like this compound.
Caption: PI3K/AKT/mTOR signaling pathway upregulating ABCG2 expression.
Caption: Workflow for identifying and confirming ABCG2 substrates.
References
Unraveling the Enigma of NSC265473 in Cancer Multidrug Resistance: A Technical Overview
Despite a comprehensive search of scientific literature and databases, no specific information is publicly available for the compound designated NSC265473 in the context of cancer multidrug resistance. This suggests that this compound may be an internal compound identifier not yet disclosed in public research, a misidentified designation, or a compound that has not been the subject of published scientific study.
Therefore, this technical guide will provide an in-depth overview of the core concepts relevant to the user's query: the role of the ABCB1 transporter (P-glycoprotein) in cancer multidrug resistance and the strategies employed to counteract this phenomenon. This guide is intended for researchers, scientists, and drug development professionals.
The Challenge of Multidrug Resistance in Cancer Therapy
A significant hurdle in successful cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and mechanistically unrelated anticancer drugs.[1] This resistance can be intrinsic or acquired after exposure to chemotherapeutic agents.[1] One of the primary mechanisms responsible for MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as energy-dependent drug efflux pumps.[2][3]
P-glycoprotein (ABCB1): The Gatekeeper of Drug Efflux
The most extensively studied ABC transporter implicated in cancer MDR is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[1][4] P-gp is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide array of hydrophobic and amphipathic drugs out of the cancer cell.[5][6] This reduces the intracellular drug concentration to sub-lethal levels, thereby rendering the chemotherapy ineffective.[3]
The expression of P-gp is not limited to cancer cells; it is also found in various normal tissues, where it plays a protective role by limiting the absorption and distribution of toxins and xenobiotics.[4] This physiological function, however, also contributes to the poor bioavailability of many therapeutic agents.
Mechanism of P-glycoprotein-Mediated Drug Efflux
The process of P-gp-mediated drug efflux is a dynamic one involving the binding of both the drug substrate and ATP. The generally accepted model suggests the following steps:
-
Substrate Binding: The drug, typically a lipophilic molecule, partitions into the cell membrane and binds to a high-affinity site within the transmembrane domains (TMDs) of P-gp.
-
ATP Binding: Two molecules of ATP bind to the nucleotide-binding domains (NBDs) located in the cytoplasm.
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Conformational Change: ATP binding induces a significant conformational change in the protein, causing the two halves of the transporter to come together. This movement reorients the drug-binding site, exposing the substrate to the extracellular space and reducing its binding affinity.
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Drug Efflux: The drug is released from the transporter into the extracellular medium.
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ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate (Pi) resets the transporter to its original conformation, ready for another cycle of drug efflux.
Overcoming P-glycoprotein-Mediated Multidrug Resistance
Several strategies are being investigated to circumvent P-gp-mediated MDR. The most prominent approach is the co-administration of a P-gp inhibitor, also known as a chemosensitizer or MDR modulator, with the chemotherapeutic agent.[5] These inhibitors can act through various mechanisms, including:
-
Competitive Inhibition: The inhibitor competes with the anticancer drug for the same binding site on P-gp.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents drug transport.
-
Inhibition of ATP Hydrolysis: The inhibitor interferes with the ATPase activity of P-gp, thus depriving the transporter of the energy required for drug efflux.
Generations of P-gp inhibitors have been developed, each with its own set of advantages and limitations. First-generation inhibitors were often existing drugs with other primary pharmacological activities (e.g., verapamil, cyclosporine A), but their use was limited by toxicity and unpredictable pharmacokinetics.[7] Second and third-generation inhibitors were developed to have higher potency and specificity for P-gp with reduced side effects.[7]
Key Experimental Protocols for Evaluating P-glycoprotein Inhibition
The evaluation of a compound's potential to inhibit P-gp involves a series of in vitro and in vivo assays. While specific protocols for this compound are unavailable, the following are standard methodologies used in the field:
1. Cytotoxicity Assays (e.g., MTT Assay)
-
Principle: To determine the ability of a potential inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
-
Methodology:
-
Seed P-gp-overexpressing (MDR) and parental (sensitive) cancer cells in 96-well plates.
-
Treat the cells with increasing concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.
-
After a set incubation period (e.g., 48-72 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. The amount of formazan product is proportional to the number of viable cells.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent under each condition. A significant decrease in the IC50 in the presence of the inhibitor indicates reversal of resistance.
-
2. Drug Accumulation and Efflux Assays
-
Principle: To directly measure the effect of an inhibitor on the intracellular accumulation and retention of a fluorescent P-gp substrate.
-
Methodology:
-
Use a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.
-
Incubate MDR and parental cells with the fluorescent substrate in the presence or absence of the test inhibitor.
-
For accumulation studies, measure the intracellular fluorescence at a specific time point using flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of the inhibitor indicates blocked efflux.
-
For efflux studies, after loading the cells with the fluorescent substrate, wash the cells and incubate them in a substrate-free medium with or without the inhibitor. Measure the decrease in intracellular fluorescence over time. A slower rate of decrease in the presence of the inhibitor indicates inhibition of efflux.
-
3. ATPase Activity Assays
-
Principle: To determine if a compound interacts with P-gp by measuring its effect on the transporter's ATP hydrolysis rate. P-gp substrates and inhibitors can stimulate or inhibit ATPase activity.
-
Methodology:
-
Use membrane vesicles prepared from cells overexpressing P-gp.
-
Incubate the membrane vesicles with varying concentrations of the test compound in the presence of ATP.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
Compare the ATPase activity in the presence of the test compound to the basal activity and to the activity stimulated by a known P-gp substrate (e.g., verapamil).
-
4. In Vivo Xenograft Models
-
Principle: To evaluate the efficacy of a P-gp inhibitor in a living organism.
-
Methodology:
-
Implant human MDR cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, treat the mice with a chemotherapeutic agent alone or in combination with the test inhibitor.
-
Monitor tumor growth over time. A significant reduction in tumor volume in the combination therapy group compared to the chemotherapy-alone group indicates in vivo reversal of MDR.
-
Quantitative Data Presentation
While no quantitative data for this compound exists in the public domain, the following table illustrates the types of data typically generated when evaluating P-gp inhibitors.
| Compound | Cell Line | Chemotherapeutic | IC50 (nM) - Chemo Alone | IC50 (nM) - Chemo + Inhibitor | Fold Reversal | Rhodamine 123 Accumulation (Fold Increase) |
| Inhibitor X | MCF-7/ADR | Doxorubicin | 5000 | 100 | 50 | 25 |
| Inhibitor Y | KB-V1 | Vinblastine | 800 | 20 | 40 | 18 |
| Verapamil | MES-SA/Dx5 | Doxorubicin | 3000 | 150 | 20 | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathways Implicated in Multidrug Resistance
The regulation of P-gp expression and function is complex and involves multiple signaling pathways. Aberrant activation of these pathways in cancer cells can contribute to the development of MDR.
Conclusion and Future Directions
While the specific role of this compound in cancer multidrug resistance remains unknown due to a lack of public data, the broader field of P-glycoprotein modulation continues to be a critical area of cancer research. The development of potent, specific, and non-toxic P-gp inhibitors holds significant promise for improving the efficacy of chemotherapy and overcoming drug resistance. Future research will likely focus on novel inhibitory scaffolds, targeted delivery systems to minimize systemic toxicity, and combination therapies that address multiple resistance mechanisms simultaneously. The elucidation of the structure and function of new compounds, and their transparent dissemination in the scientific literature, will be paramount to advancing this field.
References
- 1. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Potent ABCB1 Modulator, Phenethylisoquinoline Alkaloid, Reverses Multidrug Resistance in Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibition: the past, the present and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Marine Natural Products with P-Glycoprotein Inhibitor Properties [mdpi.com]
- 7. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of NSC Compounds in Drug Efflux Pump Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug resistance (MDR) in pathogenic bacteria and cancer cells represents a significant challenge to effective therapeutic interventions. A primary mechanism underlying MDR is the overexpression of drug efflux pumps, transmembrane proteins that actively extrude a broad spectrum of structurally diverse compounds from the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels. The ATP-binding cassette (ABC) transporter superfamily, which includes prominent members like P-glycoprotein (P-gp/ABCB1) in mammals and the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, are key players in this process.
Developing inhibitors of these efflux pumps is a promising strategy to circumvent MDR and restore the efficacy of existing drugs. While extensive research has been conducted on various efflux pump inhibitors, this guide focuses on the potential role of compounds designated with the "NSC" prefix, a classification used by the National Cancer Institute (NCI) for compounds in their repository. Although specific public data for "NSC265473" in the context of drug efflux pump studies is not available in the reviewed literature, this document will provide a comprehensive framework based on the study of other NSC compounds and general principles of efflux pump inhibition. This guide will serve as a template for researchers who may have access to internal data on this compound or similar proprietary compounds.
Core Concepts in Drug Efflux Pump Inhibition
Drug efflux pumps contribute to resistance against a wide array of therapeutic agents, including antibiotics and chemotherapeutics.[1][2] These pumps can be broadly categorized based on their energy source and structural organization. In eukaryotic cells, ABC transporters like P-gp utilize ATP hydrolysis to drive substrate transport.[1] In Gram-negative bacteria, RND efflux pumps, such as the AcrAB-TolC system in Escherichia coli, form a tripartite complex that spans the inner and outer membranes, expelling drugs directly into the extracellular medium.[3][4]
Efflux pump inhibitors (EPIs) can function through various mechanisms, including:
-
Competitive Inhibition: The inhibitor competes with the drug substrate for binding to the pump's active site.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the pump, inducing a conformational change that prevents substrate transport.
-
Disruption of Pump Assembly or Energy Transduction: The inhibitor interferes with the formation of the functional pump complex or inhibits the energy-providing mechanism (e.g., ATP hydrolysis).
Investigating NSC Compounds as Efflux Pump Inhibitors
While specific data for this compound is absent from public scientific literature, studies on other NSC-designated compounds have shown promise in the inhibition of bacterial efflux pumps. For instance, compounds such as NSC60339, NSC227186, NSC33353, and NSC305798 have been identified as interacting with AcrA, the membrane fusion protein component of the AcrAB-TolC efflux pump in E. coli.[5] This suggests that the NSC library contains compounds with the potential to act as EPIs, possibly through mechanisms that disrupt the assembly or function of the tripartite efflux pump complex.
Hypothetical Data Presentation for this compound
The following tables are templates that researchers with access to data on this compound can use to structure their findings for clear comparison and analysis.
Table 1: In Vitro Efficacy of this compound as an Efflux Pump Inhibitor
| Parameter | Cell Line / Bacterial Strain | Substrate Drug | This compound Concentration (µM) | Fold Reversal of Resistance (IC50 ratio) | Substrate Accumulation (Fold Increase) |
| IC50 Reversal | K562/ADR (P-gp overexpressing) | Doxorubicin | 1 | Data Point | N/A |
| 5 | Data Point | N/A | |||
| 10 | Data Point | N/A | |||
| Substrate Accumulation | E. coli AG100 (AcrAB-TolC overexpressing) | Ethidium Bromide | 1 | N/A | Data Point |
| 5 | N/A | Data Point | |||
| 10 | N/A | Data Point |
Table 2: Effect of this compound on ATP Hydrolysis by P-glycoprotein
| This compound Concentration (µM) | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) |
| 0.1 | Data Point | Data Point |
| 1 | Data Point | Data Point |
| 10 | Data Point | Data Point |
Experimental Protocols: A Template for Methodologies
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are template methodologies for key experiments used in the study of efflux pump inhibitors.
Cell Viability and Drug Sensitivity Assays (e.g., MTT Assay)
-
Cell Seeding: Plate cells (e.g., drug-sensitive parental cell line and its drug-resistant counterpart) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of various concentrations of this compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves. The fold reversal of resistance is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Substrate Accumulation Assay (e.g., Rhodamine 123 or Ethidium Bromide)
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., verapamil for P-gp) for 30 minutes at 37°C.
-
Substrate Addition: Add a fluorescent substrate (e.g., Rhodamine 123 for P-gp or ethidium bromide for bacterial pumps) to a final concentration of 1 µM.
-
Incubation: Incubate the cells for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove the extracellular substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity and calculate the fold increase in substrate accumulation compared to the control (no inhibitor).
ATPase Activity Assay
-
Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing the target efflux pump (e.g., P-gp).
-
Assay Reaction: Set up the reaction mixture containing membrane vesicles, this compound at various concentrations, and a known substrate (e.g., verapamil) in an ATPase assay buffer.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of this compound on the basal and substrate-stimulated ATPase activity of the pump.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. Below are examples of how Graphviz (DOT language) can be used to create such visualizations.
Caption: Proposed mechanism of P-glycoprotein inhibition by this compound.
Caption: General workflow for in vitro characterization of an efflux pump inhibitor.
Conclusion and Future Directions
The development of effective and non-toxic efflux pump inhibitors is a critical area of research in overcoming multidrug resistance. While the specific role of this compound remains to be elucidated in the public domain, the framework provided in this guide offers a comprehensive approach to its investigation. Future studies should aim to fully characterize the inhibitory mechanism, specificity, and in vivo efficacy of promising NSC compounds. A deeper understanding of the structure-activity relationships within this chemical series will be instrumental in the design of next-generation EPIs with improved potency and pharmacological properties, ultimately leading to more effective treatment strategies for a wide range of diseases.
References
- 1. Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Novel Pyranopyridine Efflux Pump Inhibitors | National Agricultural Library [nal.usda.gov]
- 4. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
NSC265473: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NSC265473, a compound widely recognized in the scientific community by its alternative name, 2,2'-dithiobis(5-nitropyridine) (DTNP). While not typically investigated as a modulator of specific signaling pathways, its utility as a highly specific chemical probe for the quantification of sulfhydryl groups has made it an indispensable tool in biochemical and pharmaceutical research. This document outlines its alternative names and synonyms, details a key experimental protocol for its use, and provides visual representations of its chemical reactivity and experimental workflow.
Alternative Names and Synonyms
This compound is known by a variety of names and identifiers across different chemical and biological databases. A structured summary of these is provided below for easy reference.
| Identifier Type | Identifier |
| NSC Number | This compound, NSC-677436, NSC 149336 |
| Common Name | 2,2'-dithiobis(5-nitropyridine) |
| Abbreviation | DTNP, DTBNP, 2,2-DNP |
| IUPAC Name | 5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine |
| Synonyms | Bis(5-nitro-2-pyridyl) disulfide, 1,2-Bis(5-nitropyridin-2-yl)disulfane, 5,5'-Dinitro-2,2'-dipyridyl disulfide, 5,5'-Dinitro-2,2'-dithiodipyridine |
| CAS Number | 2127-10-8 |
| EC Number | 218-344-7 |
| PubChem CID | 16474 |
| SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])SSC2=NC=C(C=C2)--INVALID-LINK--[O-] |
Core Application: Quantification of Thiol Groups (Ellman's Test)
The primary application of this compound (DTNP) is in the quantification of free sulfhydryl (thiol) groups in peptides, proteins, and other biological samples. This colorimetric assay, commonly known as Ellman's Test, relies on the chemical reaction between DTNP and a thiol group.
Reaction Mechanism
DTNP is a symmetrical disulfide. In the presence of a free thiol group (R-SH), a thiol-disulfide exchange reaction occurs. The disulfide bond in DTNP is cleaved, and a mixed disulfide is formed between the sample's thiol and one of the 5-nitro-2-thiopyridine moieties. The other moiety is released as the 5-thio-2-nitrobenzoic acid (TNB²⁻) anion, which is a chromophore with a strong absorbance at 412 nm. The intensity of the yellow color produced is directly proportional to the concentration of thiol groups in the sample.
Experimental Protocols
Protocol: Quantification of Thiol Groups using Ellman's Test
This protocol provides a general procedure for the colorimetric quantification of free thiol groups in a sample using this compound (DTNP).
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNP Solution (Ellman's Reagent): Dissolve 4 mg of DTNP in 1 mL of Reaction Buffer. This solution should be prepared fresh.
-
Thiol Standard: A solution of a known concentration of a thiol-containing compound (e.g., L-cysteine) in Reaction Buffer to generate a standard curve.
-
Sample: The solution containing the unknown concentration of thiol groups.
-
UV-Vis Spectrophotometer and cuvettes.
Procedure:
-
Prepare Standards: Prepare a dilution series of the thiol standard in the Reaction Buffer. A typical concentration range might be from 0 to 100 µM.
-
Prepare Samples: Dilute the sample with Reaction Buffer to ensure the absorbance reading will fall within the linear range of the standard curve.
-
Reaction Setup:
-
In a cuvette or a 96-well plate, add a defined volume of the Reaction Buffer.
-
Add a specific volume of the standard or sample to the cuvette/well.
-
Add a small volume of the DTNP solution to initiate the reaction. A typical final volume might be 1 mL.
-
-
Incubation: Incubate the reaction mixture at room temperature for 15 minutes to allow for complete color development.
-
Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer. Use the Reaction Buffer as a blank.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of thiol groups in the sample by interpolating its absorbance value on the standard curve.
-
Other Notable Applications
Beyond its primary use in thiol quantification, this compound has also been employed in more specialized applications within peptide and protein chemistry:
-
Cysteine-Activating Reagent: It can be used to activate cysteine residues in proteins, facilitating the study of their structure and function.
-
Deprotection of Selenocysteine: DTNP is effective in deprotection assays for peptides containing the rare amino acid selenocysteine.
Conclusion
This compound, more commonly known as 2,2'-dithiobis(5-nitropyridine) or DTNP, is a versatile chemical reagent with significant applications in biochemical research. Its primary utility lies in the reliable and straightforward quantification of free sulfhydryl groups through the well-established Ellman's Test. While not a modulator of specific signaling pathways, its role as a critical tool for protein and peptide analysis makes it a valuable compound for researchers in the fields of biochemistry, drug discovery, and analytical chemistry. The detailed protocols and understanding of its chemical reactivity provided in this guide are intended to support its effective application in a laboratory setting.
Technical Guide: Utilizing NSC265473 for the Functional Elucidation of the ABCG2 Transporter
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The ABCG2 Transporter and the Role of NSC265473
The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a pivotal membrane protein in cellular defense and multidrug resistance (MDR).[1][2] As a member of the ABC transporter superfamily, ABCG2 utilizes the energy from ATP hydrolysis to actively efflux a wide array of structurally diverse substrates, including chemotherapeutic agents, xenobiotics, and endogenous molecules, across cellular membranes.[3][4] This efflux activity is a primary mechanism by which cancer cells develop resistance to treatment, making ABCG2 a critical target in oncology research.[2][5]
Structurally, ABCG2 is a "half-transporter" that must form a homodimer to become a functional efflux pump.[1][6] Its expression is prominent in barrier tissues such as the placenta, the blood-brain barrier, the intestine, and the liver, where it plays a protective role by limiting the absorption and distribution of toxic substances.[4][7]
Understanding the function and modulation of ABCG2 is crucial for overcoming MDR and improving drug efficacy. This compound has been identified as a substrate of the ABCG2 transporter.[8][9] As a transported compound, this compound serves as a valuable chemical probe for investigating the transporter's activity, characterizing its substrate specificity, and screening for potential inhibitors. This guide provides an in-depth overview of the methodologies and data interpretation for using this compound in the functional study of ABCG2.
The ABCG2 Transport Mechanism
The function of ABCG2 is powered by a cyclical process of ATP binding and hydrolysis, which drives conformational changes necessary for substrate translocation. The transport cycle can be summarized in the following key steps:
-
Resting State: In its inward-facing conformation, the substrate-binding pocket is accessible from the cytoplasm or the inner leaflet of the cell membrane.
-
Substrate and ATP Binding: A substrate, such as this compound, binds to a high-affinity site within the transmembrane domains (TMDs). This binding event is thought to promote the binding of two ATP molecules to the nucleotide-binding domains (NBDs).
-
NBD Dimerization and Conformational Change: ATP binding induces the dimerization of the two NBDs, which in turn triggers a major conformational shift in the TMDs from an inward-facing to an outward-facing state.
-
Substrate Efflux: This conformational change exposes the substrate-binding pocket to the extracellular space and reduces its affinity, leading to the release of the substrate from the cell.
-
ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to the dissociation of the NBD dimer. The transporter then reverts to its original inward-facing conformation, ready to begin a new transport cycle.[10][11]
References
- 1. ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCG2 | Rupa Health [rupahealth.com]
- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the breast cancer resistance protein (ABCG2) in drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of ABCG2/BCRP in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of NSC265473
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for the initial in vitro characterization of the novel compound NSC265473. The included assays are designed to assess the compound's effects on cell viability, its potential to induce apoptosis, and its impact on a key cellular signaling pathway. These protocols offer a foundational framework for the preliminary evaluation of this compound's biological activity.
Introduction
The initial stages of drug discovery and development rely on robust and reproducible in vitro assays to characterize the biological effects of novel compounds. This document outlines a standard workflow for the preliminary assessment of this compound, a compound with unknown biological activity. The protocols provided herein describe methods to determine its cytotoxic and apoptotic potential, as well as its influence on the MAPK/ERK signaling cascade, a pathway frequently dysregulated in various diseases, including cancer.
Experimental Workflow
The in vitro characterization of this compound will follow a tiered approach, beginning with a broad assessment of its effect on cell viability, followed by more specific assays to elucidate the mechanism of action.
Caption: A general experimental workflow for the in vitro characterization of this compound.
Data Presentation
Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 3.8 |
| 50 | 21.9 ± 2.5 |
| 100 | 8.1 ± 1.9 |
Table 2: Effect of this compound on Apoptosis Induction (Caspase-3/7 Activity)
| Treatment | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (IC50 Concentration) | 4.2 ± 0.5 |
| Staurosporine (Positive Control) | 8.5 ± 0.9 |
Table 3: Effect of this compound on ERK Phosphorylation (Western Blot Densitometry)
| Treatment | p-ERK / Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.0 |
| This compound (IC50 Concentration) | 0.3 |
| EGF (Positive Control) | 5.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][7][8][9][10]
Materials:
-
This compound
-
Cells cultured in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound (e.g., at its IC50 concentration) and controls (vehicle, positive control like staurosporine) as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[10]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
Signaling Pathway Analysis (Western Blot for p-ERK/ERK)
This protocol is used to determine if this compound affects the MAPK/ERK signaling pathway by assessing the phosphorylation status of ERK1/2.[11][12][13]
Materials:
-
This compound
-
Cells cultured in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11][13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[11][12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[11]
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with an antibody against total ERK1/2 as a loading control, following the same incubation and detection steps.
-
-
Data Analysis: Perform densitometric analysis of the bands to determine the ratio of phosphorylated ERK to total ERK.
Signaling Pathway Diagram
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. promega.com [promega.com]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Novel Compounds in Cell Culture Experiments
Disclaimer: No specific information regarding the compound "NSC265473" is publicly available in the reviewed scientific literature. Therefore, the following application notes and protocols are provided as a general guide for the use of a novel small molecule compound in cell culture experiments. The experimental conditions, concentrations, and observed effects are illustrative and must be optimized for any specific compound.
Introduction
These application notes provide detailed protocols for the initial in vitro characterization of a novel chemical compound in cell culture. The described experiments are fundamental for assessing the biological activity of a new molecule, including its cytotoxic effects, its ability to induce apoptosis (programmed cell death), and its impact on specific protein signaling pathways. The target audience for this document includes researchers, scientists, and drug development professionals.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the compound are critical for obtaining reproducible results.
Protocol: Preparation of a Concentrated Stock Solution
-
Reconstitution: Obtain the molecular weight (MW) of the compound from the supplier. To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules used in cell culture.
-
Example: For a compound with a MW of 500 g/mol , dissolve 5 mg in 1 mL of DMSO to get a 10 mM stock solution.
-
-
Solubility Check: Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended for the specific compound.
-
Working Solutions: When ready to use, thaw an aliquot and dilute it to the desired final concentrations in the cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiments.
Cell Viability and Cytotoxicity Assays
These assays are used to determine the concentration at which a compound inhibits cell growth or kills cells. The half-maximal inhibitory concentration (IC50) is a common metric derived from these experiments.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Table 1: Example Quantitative Data from a Cell Viability Assay
| Cell Line | Compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| MCF-7 | Vehicle Control | 100 | 5.2 |
| 0.1 | 98.1 | 4.5 | |
| 1 | 85.3 | 6.1 | |
| 10 | 52.4 | 3.8 | |
| 50 | 15.7 | 2.9 | |
| 100 | 5.2 | 1.5 | |
| IC50 | - | ~10 µM | - |
Apoptosis Assays
Apoptosis assays are used to determine if the compound induces programmed cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method.[1]
Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 concentration (and a lower and higher concentration) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Table 2: Example Quantitative Data from an Apoptosis Assay
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (5 µM) | 70.8 | 15.3 | 13.9 |
| Compound (10 µM) | 45.1 | 35.6 | 19.3 |
| Compound (20 µM) | 20.7 | 48.9 | 30.4 |
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression or activation state of specific proteins within a signaling pathway that may be affected by the compound.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with the compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by a novel compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro compound testing.
Apoptosis Assay Interpretation Diagram
References
Application Notes: NSC265473 and ABCG2 Inhibition Assays
Topic: NSC265473 Concentration for ABCG2 Inhibition Assay For: Researchers, scientists, and drug development professionals.
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key membrane protein that contributes to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[1] This protective mechanism reduces the intracellular concentration and efficacy of anticancer drugs. Consequently, the identification and characterization of ABCG2 inhibitors is a significant area of research aimed at overcoming MDR and improving cancer treatment outcomes.[2][3][4]
This document provides detailed application notes and protocols relevant to assessing ABCG2 inhibition. It is important to clarify from the outset that This compound is characterized as a substrate of ABCG2, not a direct inhibitor .[5][6] An inhibitor blocks the transport function of ABCG2, while a substrate is a compound that is actively transported by it. While some compounds can be both substrates and inhibitors, often at different concentrations, current literature primarily identifies this compound as a transported substrate.[7]
Therefore, these notes will focus on a general, robust protocol for measuring ABCG2 inhibition using a known inhibitor and a fluorescent substrate, and will discuss how a substrate like this compound could be utilized in competitive binding or transport assays to screen for potential inhibitors.
Data Summary: Reference Compounds for ABCG2 Assays
The following table summarizes typical concentrations for commonly used inhibitors and fluorescent substrates in ABCG2 functional assays. These values provide a starting point for experimental design.
| Compound | Role | Cell Line(s) | Typical Concentration(s) | Reference(s) |
| Ko143 | Potent Inhibitor | MDCKII-ABCG2, HEK293-ABCG2, NCI-H460/MX20 | 0.5 µM - 10 µM (1 µM is common for maximal inhibition) | [4][8] |
| Fumitremorgin C (FTC) | Inhibitor | NCI-H460/MX20 | 10 µM | [9] |
| Elacridar (GF120918) | Inhibitor | MDCKII-Bcrp1 | 5 µM | [10] |
| Hoechst 33342 | Fluorescent Substrate | MDCKII-ABCG2, PLB/ABCG2 | 0.5 µM - 3 µM | [8][9] |
| Pheophorbide a (PhA) | Fluorescent Substrate | NCI-H460/MX20 | 1 µM | [9][11] |
| BODIPY-prazosin | Fluorescent Substrate | HEK293-ABCG2 | Varies by study | [12] |
| Mitoxantrone | Fluorescent Substrate & Chemotherapeutic | HEK293-ABCG2, NCI-H460/MX20 | 5 µM - 10 µM | [7][8] |
Mechanism of ABCG2 Efflux and Inhibition
The ABCG2 transporter utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm, thereby reducing their intracellular concentration. An effective inhibitor will bind to the transporter, preventing the substrate from being effluxed. This leads to an accumulation of the substrate inside the cell. Assays for ABCG2 inhibition typically measure the increased intracellular accumulation of a fluorescent substrate in the presence of a test compound.
Figure 1. Mechanism of ABCG2-mediated substrate efflux and its blockade by an inhibitor.
Protocol: Hoechst 33342 Efflux Inhibition Assay
This protocol describes a common and reliable method for assessing ABCG2 inhibition by measuring the accumulation of the fluorescent nuclear dye Hoechst 33342.
1. Materials and Reagents
-
Cell Lines: ABCG2-overexpressing cells (e.g., MDCK-II/ABCG2, HEK293/ABCG2) and the corresponding parental cell line (e.g., MDCK-II, HEK293) as a negative control.
-
Test Compounds: Potential ABCG2 inhibitors dissolved in DMSO.
-
Reference Inhibitor: Ko143 (1 µM final concentration) as a positive control.
-
Fluorescent Substrate: Hoechst 33342 stock solution (e.g., 1 mg/mL in water).
-
Culture Medium: Appropriate medium for the cell lines (e.g., DMEM or RPMI 1640) with 10% FBS.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Equipment: 96-well black, clear-bottom plates; fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~460-465 nm); CO2 incubator (37°C, 5% CO2).
2. Experimental Workflow
Figure 2. Step-by-step workflow for a typical ABCG2 efflux inhibition assay.
3. Detailed Procedure
-
Cell Seeding: Plate the ABCG2-overexpressing and parental cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Ko143) in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting transporter activity.
-
Pre-incubation: Gently wash the cell monolayers with warm assay buffer. Add the test compounds, Ko143 (e.g., 1 µM), and a vehicle control (DMSO in assay buffer) to the respective wells. Incubate for 5-15 minutes at 37°C.[4]
-
Substrate Incubation: Add Hoechst 33342 to all wells to a final concentration of 0.5 µM.[4] Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Aspirate the medium containing the dye and compounds. Wash the cells twice with ice-cold PBS to stop the efflux and remove any extracellular dye.
-
Fluorescence Reading: Add 100 µL of assay buffer or cell lysis buffer to each well. Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~465 nm.[8]
4. Data Analysis
-
Subtract the background fluorescence from the parental cells (which lack significant ABCG2-mediated efflux) from the values of the ABCG2-overexpressing cells.
-
The fluorescence in wells with the vehicle control represents basal efflux (low fluorescence).
-
The fluorescence in wells with the potent inhibitor Ko143 represents maximum inhibition (high fluorescence).
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.
Using this compound in a Competitive Assay
Although this compound is a substrate, it can be used to screen for inhibitors in a competitive transport assay. In this setup, the assay measures the ability of a test compound to inhibit the transport of this compound. This requires a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the amount of this compound transported across a cell monolayer (e.g., in a Transwell assay) or accumulated within cells. A reduction in the transport of this compound in the presence of a test compound would suggest that the compound is an ABCG2 inhibitor.
Conclusion
While this compound is a substrate for ABCG2, understanding its interaction with the transporter is valuable. For directly assessing ABCG2 inhibition, the use of established fluorescent substrates like Hoechst 33342 or pheophorbide A in combination with known inhibitors like Ko143 provides a robust and high-throughput method. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute reliable ABCG2 inhibition assays.
References
- 1. KSQ‐4279, an Inhibitor of Ubiquitin Specific Peptidase 1, Enhanced the Chemotherapeutic Efficacy in ABCB1/ABCG2/ABCC1‐Mediated Multidrug Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overlapping substrate and inhibitor specificity of human and murine ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A new porphyrin as selective substrate-based inhibitor of breast cancer resistance protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overlapping Substrate and Inhibitor Specificity of Human and Murine ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate-Dependent Breast Cancer Resistance Protein (Bcrp1/Abcg2)-Mediated Interactions: Consideration of Multiple Binding Sites in in Vitro Assay Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
NSC265473 solubility and preparation for experiments
A comprehensive search for information regarding the solubility and experimental preparation of NSC265473 did not yield any specific data. The compound this compound is not well-documented in publicly available scientific literature. Therefore, the following sections provide general guidance and recommended starting points for a researcher beginning to work with a novel or uncharacterized compound like this compound.
Solubility Determination
The solubility of a compound is a critical parameter for the design of any in vitro or in vivo experiment. Since no specific solubility data for this compound is available, a systematic solubility test is the first recommended step.
Recommended Solvents to Test:
It is advisable to test the solubility of this compound in a range of common laboratory solvents. This will help in identifying a suitable solvent for preparing stock solutions.
| Solvent | Type | Typical Use in Biological Experiments |
| Water | Aqueous | Ideal for direct use in most assays |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Physiologically relevant buffer |
| Dimethyl Sulfoxide (DMSO) | Organic | Common solvent for hydrophobic compounds |
| Ethanol (EtOH) | Organic | Used for some compounds, can be toxic to cells |
| Methanol (MeOH) | Organic | Less common for cell-based assays |
Protocol for Solubility Testing:
This protocol outlines a general procedure to determine the approximate solubility of a compound.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Initial Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the compound.
-
Vortexing/Sonication: Vortex the mixture vigorously for 1-2 minutes. If the compound does not dissolve, sonicate the mixture for 5-10 minutes.
-
Visual Inspection: Observe the solution. If it is clear, the compound is soluble at that concentration. If it is cloudy or has visible precipitate, the compound is not fully dissolved.
-
Incremental Solvent Addition: If the compound is not dissolved, add another measured volume of the solvent and repeat steps 3 and 4.
-
Calculation: Once the compound is fully dissolved, calculate the approximate solubility in mg/mL or mM.
It is crucial to start with small amounts of the compound and solvents to minimize waste of a potentially valuable substance.
Preparation of Stock Solutions
Once a suitable solvent has been identified, a concentrated stock solution can be prepared. This allows for accurate and repeatable dilutions for working solutions in experiments.
General Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh out the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Gentle warming may be attempted if the compound is heat-stable, but this should be done with caution.
-
Sterilization: If the stock solution is for use in cell culture, it should be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at an appropriate temperature, typically -20°C or -80°C, protected from light.
Experimental Workflow for a Novel Compound
The following diagram illustrates a general workflow for characterizing the biological activity of an uncharacterized compound like this compound.
Figure 1: A generalized experimental workflow for the characterization of a novel compound.
Hypothetical Signaling Pathway Analysis
If initial screening suggests that this compound affects a common signaling pathway, such as the MAPK/ERK pathway, the following diagram illustrates the key components that could be investigated.
Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Disclaimer: The information provided above is general guidance and does not represent experimentally validated data for this compound. All laboratory work should be conducted under appropriate safety protocols, and the specific properties of this compound should be carefully determined before proceeding with extensive experimentation.
Application Notes and Protocols for NSC265473 Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC265473 is a novel investigational agent with purported inhibitory effects on the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. Understanding the potential for synergistic, additive, or antagonistic interactions between this compound and other therapeutic agents is crucial for its clinical development. These application notes provide detailed protocols for assessing the combination effects of this compound with other drugs in cancer cell lines. The described experimental designs will enable researchers to characterize the nature of these interactions and elucidate the underlying molecular mechanisms.
Synergy Screening with Combination Index (CI)
The combination index (CI) method developed by Chou and Talalay is a quantitative method to determine the nature of drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Experimental Protocol: Synergy Screening Assay
-
Cell Culture:
-
Culture cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with this compound and the combination drug(s) alone and in combination at a constant ratio based on their respective IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50, 4 x IC50).
-
Include a vehicle-treated control group.
-
-
Cell Viability Assay (MTS Assay):
-
After 72 hours of incubation, add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) values.
-
Data Presentation: Combination Index Values
| Combination Partner | Fa 0.25 | Fa 0.50 | Fa 0.75 | Fa 0.90 | Interaction |
| Drug A | 0.85 | 0.72 | 0.65 | 0.58 | Synergy |
| Drug B | 1.05 | 1.01 | 0.98 | 1.02 | Additive |
| Drug C | 1.25 | 1.35 | 1.42 | 1.50 | Antagonism |
Fa: Fraction Affected. CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Apoptosis Induction Assessment
To determine if the synergistic effect of drug combinations is due to an increase in programmed cell death, apoptosis assays are performed.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at their synergistic concentrations for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Presentation: Apoptosis Analysis
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 10.5 ± 1.2 | 5.2 ± 0.7 | 15.7 ± 1.9 |
| Drug A | 8.9 ± 1.0 | 4.1 ± 0.5 | 13.0 ± 1.5 |
| This compound + Drug A | 35.2 ± 2.5 | 15.8 ± 1.8 | 51.0 ± 4.3 |
Cell Cycle Analysis
Drug interactions can also affect the cell cycle progression. This can be assessed by PI staining and flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay for 24 hours.
-
Harvest and wash the cells with PBS.
-
-
Fixation and Staining:
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound | 68.2 ± 4.0 | 20.5 ± 2.1 | 11.3 ± 1.5 |
| Drug A | 60.1 ± 3.5 | 25.8 ± 2.3 | 14.1 ± 1.7 |
| This compound + Drug A | 75.9 ± 4.5 | 15.2 ± 1.9 | 8.9 ± 1.2 |
Signaling Pathway Modulation
To investigate the molecular mechanisms underlying the observed synergistic interactions, the effect of the drug combination on key signaling pathways can be analyzed by Western blotting.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with the drug combination for 6-24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the target pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and downstream effectors like p-S6K and p-4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Data Presentation: Key Protein Expression Levels (Relative to Control)
| Treatment | p-Akt / Total Akt | p-mTOR / Total mTOR | p-S6K / Total S6K |
| This compound | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.60 ± 0.07 |
| Drug A | 0.95 ± 0.08 | 0.90 ± 0.09 | 0.92 ± 0.08 |
| This compound + Drug A | 0.15 ± 0.03 | 0.20 ± 0.04 | 0.25 ± 0.05 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound drug interaction studies.
Hypothetical Signaling Pathway
Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway by this compound.
Application Notes and Protocols for NSC265473 in High-Throughput Screening Assays
Topic: NSC265473 in High-Throughput Screening Assays
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive search for the compound this compound, it has been determined that there is no publicly available scientific literature or data regarding its use in high-throughput screening (HTS) assays, its mechanism of action, or any associated signaling pathways. Searches for its chemical structure, biological activity, and target identification have also yielded no specific results.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including the summarization of quantitative data, provision of detailed experimental methodologies, and the creation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled without foundational data on this compound.
It is possible that this compound is an internal compound identifier not yet disclosed in public research, an incorrect identifier, or a compound that has not been the subject of published scientific investigation.
Therefore, we are unable to provide the requested content at this time. We recommend verifying the identifier and searching for alternative names or related compounds that may have published data available.
Application Notes and Protocols: NSC265473 as a Positive Control for ABCG2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), is a key membrane protein that actively transports a wide variety of substrates out of cells. This efflux function plays a critical role in multidrug resistance (MDR) in cancer, limiting the efficacy of numerous chemotherapeutic agents.[1] Furthermore, ABCG2 is expressed in barrier tissues such as the intestine, the blood-brain barrier, and the placenta, where it influences drug absorption, distribution, and fetal exposure.[2]
In the context of drug development and cancer research, it is crucial to have reliable methods to assess ABCG2 activity. A positive control is an essential component of any well-designed experiment, providing a benchmark for transporter function. NSC265473 has been identified as a substrate of ABCG2.[3] As such, it can be utilized as a positive control to confirm and measure the transport activity of ABCG2 in various experimental systems.
These application notes provide detailed protocols for using this compound to verify ABCG2 activity in cell-based assays. The protocols are designed for researchers in academic and industrial settings who are investigating ABCG2 function, screening for ABCG2 inhibitors, or characterizing the drug resistance profiles of cancer cells.
Principle of the Assay
The fundamental principle behind using this compound as a positive control for ABCG2 activity lies in its property as a substrate. In cells expressing functional ABCG2, this compound will be actively transported out of the cell, resulting in low intracellular accumulation. Conversely, in cells lacking ABCG2 or in the presence of a potent ABCG2 inhibitor, this compound will accumulate inside the cells. By measuring the intracellular concentration of this compound under these different conditions, one can quantify ABCG2 transport activity.
A known potent and specific inhibitor of ABCG2, such as Ko143, is used as a reference compound to achieve maximum inhibition of ABCG2 activity, thereby establishing the baseline for maximal intracellular accumulation of the substrate.[4]
Data Presentation
Table 1: Expected Outcomes for ABCG2 Activity Assay Using this compound
| Cell Line/Condition | ABCG2 Expression/Activity | Expected Intracellular this compound Accumulation | Interpretation |
| Parental Cells (Low/No ABCG2) | Low/Inactive | High | Baseline accumulation in the absence of active transport. |
| ABCG2-Overexpressing Cells | High/Active | Low | Demonstrates active efflux of this compound by ABCG2. |
| ABCG2-Overexpressing Cells + Ko143 (Inhibitor) | Inhibited | High | Confirms that the low accumulation is ABCG2-dependent. |
Table 2: Sample Data Recording Template for this compound Transport Assay
| Sample ID | Cell Line | Treatment | Replicate | Raw Measurement (e.g., Fluorescence Units, Peak Area) | Normalized Accumulation |
| 1 | Parental | Vehicle | 1 | ||
| 2 | Parental | Vehicle | 2 | ||
| 3 | Parental | Vehicle | 3 | ||
| 4 | ABCG2-Ovex | Vehicle | 1 | ||
| 5 | ABCG2-Ovex | Vehicle | 2 | ||
| 6 | ABCG2-Ovex | Vehicle | 3 | ||
| 7 | ABCG2-Ovex | This compound | 1 | ||
| 8 | ABCG2-Ovex | This compound | 2 | ||
| 9 | ABCG2-Ovex | This compound | 3 | ||
| 10 | ABCG2-Ovex | This compound + Ko143 | 1 | ||
| 11 | ABCG2-Ovex | This compound + Ko143 | 2 | ||
| 12 | ABCG2-Ovex | This compound + Ko143 | 3 |
Experimental Protocols
Preliminary Experiment: Determination of Optimal this compound Concentration
Before conducting the main transport assays, it is essential to determine the optimal working concentration of this compound. This concentration should be high enough to produce a measurable signal but should not be cytotoxic or saturate the transporter.
Protocol:
-
Cell Seeding: Seed ABCG2-overexpressing cells and the corresponding parental control cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). A suggested starting range is from 0.1 µM to 50 µM.
-
Incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the this compound dilutions to the wells.
-
Time Course: Incubate the plate at 37°C and measure the intracellular accumulation of this compound at different time points (e.g., 30, 60, 90, and 120 minutes). The method of measurement will depend on the properties of this compound (see Protocols 1 and 2).
-
Cytotoxicity Assessment: In a parallel plate, assess cell viability after the longest incubation time using a standard method like the MTT assay.
-
Data Analysis: Plot the intracellular accumulation of this compound against concentration and time. The optimal concentration will be in the linear range of the dose-response curve and well below the cytotoxic concentration.
Protocol 1: Direct Measurement of this compound Accumulation (for Fluorescent Substrates)
This protocol is applicable if this compound possesses intrinsic fluorescent properties that allow for its direct quantification by flow cytometry or a microplate reader.
Materials:
-
Parental and ABCG2-overexpressing cell lines
-
Complete culture medium
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
This compound
-
Ko143 (or another validated ABCG2 inhibitor)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom plates (for plate reader) or 6-well plates (for flow cytometry)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in the appropriate plates to achieve 80-90% confluency for the experiment.
-
Compound Preparation: Prepare working solutions of this compound (at the pre-determined optimal concentration) and Ko143 (e.g., 1 µM) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation with Inhibitor: For the inhibited condition, pre-incubate the ABCG2-overexpressing cells with Ko143 for 30-60 minutes at 37°C.
-
Substrate Incubation: Remove the medium (and inhibitor for the pre-incubation step) and add the this compound-containing assay buffer (with or without Ko143) to the respective wells.
-
Incubation: Incubate the cells at 37°C for the pre-determined optimal time.
-
Washing: After incubation, aspirate the substrate solution and wash the cells twice with ice-cold PBS to stop the transport process.
-
Measurement (Plate Reader): If using a plate reader, add assay buffer to the wells and measure the intracellular fluorescence at the appropriate excitation and emission wavelengths for this compound.
-
Measurement (Flow Cytometry): If using a flow cytometer, detach the cells with trypsin-EDTA, resuspend in PBS, and analyze the fluorescence of single cells.[5]
-
Data Analysis: Subtract the background fluorescence from vehicle-treated cells. Compare the fluorescence intensity between the different conditions.
Protocol 2: Competitive Inhibition Assay (for Non-Fluorescent Substrates)
This protocol is used when this compound is not fluorescent. It measures the ability of this compound to compete with a known fluorescent ABCG2 substrate (e.g., pheophorbide A, mitoxantrone, or Hoechst 33342) for transport.
Materials:
-
Same as Protocol 1, with the addition of a fluorescent ABCG2 substrate (e.g., 5 µM Hoechst 33342).[6]
Procedure:
-
Cell Seeding: As in Protocol 1.
-
Compound Preparation: Prepare working solutions of the fluorescent substrate, this compound, and Ko143 in assay buffer.
-
Co-incubation: Remove the culture medium and add the assay buffer containing:
-
Fluorescent substrate alone.
-
Fluorescent substrate + this compound.
-
Fluorescent substrate + Ko143 (positive control for inhibition).
-
-
Incubation: Incubate at 37°C for an appropriate time (e.g., 30-60 minutes).
-
Washing: As in Protocol 1.
-
Measurement: Measure the intracellular fluorescence of the probe substrate using a plate reader or flow cytometer.
-
Data Analysis: An increase in the fluorescent signal in the presence of this compound indicates that it is competing with the fluorescent substrate for ABCG2-mediated efflux, thus confirming it is an ABCG2 substrate. The magnitude of this increase can be compared to that caused by Ko143.
Visualization of Pathways and Workflows
Caption: Mechanism of ABCG2-mediated efflux of this compound.
Caption: Experimental workflow for the ABCG2 activity assay.
References
- 1. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of compounds that correlate with ABCG2 transporter function in the National Cancer Institute Anticancer Drug Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Residues contributing to drug transport by ABCG2 are localised to multiple drug-binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of NSC265473 in Xenograft Mouse Models: A Template for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed template for the application and evaluation of the hypothetical anti-cancer agent, NSC265473, in xenograft mouse models. Due to the current absence of specific published data for this compound in this context, this guide offers a comprehensive framework for designing, executing, and interpreting such preclinical studies. The protocols and data presented herein are illustrative and should be adapted based on the specific characteristics of the compound and the cancer model under investigation.
Introduction
Xenograft mouse models are a cornerstone of preclinical cancer research, enabling the in vivo assessment of novel therapeutic agents in a system that recapitulates human tumor growth. This application note outlines the essential methodologies for evaluating the efficacy of a putative anti-cancer compound, this compound, using these models. The described protocols cover the establishment of tumor xenografts, treatment administration, and subsequent analysis of tumor response and toxicity. Furthermore, a hypothetical mechanism of action for this compound is proposed to illustrate the generation of signaling pathway diagrams.
Hypothetical Mechanism of Action of this compound
For the purpose of this template, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Troubleshooting & Optimization
Technical Support Center: NSC265473
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using NSC265473 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[1] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture from the atmosphere, potentially affecting compound stability and concentration.[1]
Q2: this compound precipitated when I diluted it into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules.[1] Here are several steps you can take to address this:
-
Lower the final concentration: The compound may have exceeded its aqueous solubility limit. Try testing a lower final concentration in your assay.[1]
-
Optimize solvent concentration: While it's important to minimize the final concentration of the organic solvent in your assay, a slightly higher concentration (up to 0.5% DMSO is often tolerated in cell-based assays) may be necessary to maintain solubility.[1]
-
Adjust the pH: The solubility of some compounds can be pH-dependent. Experimenting with different pH values for your assay buffer may improve solubility.[2]
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to enhance solubility.
Q3: The observed potency (e.g., IC50) of this compound in my cell-based assay is different from the published biochemical assay values. Why?
Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:[3]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration.[3][4]
-
Efflux Pumps: Cells can actively transport the compound out through efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[3]
-
Protein Binding: this compound may bind to other cellular proteins or lipids, sequestering it away from its intended target.[3]
-
Compound Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[3]
-
ATP Concentration (for kinase assays): Biochemical assays are often performed at lower ATP concentrations, while intracellular ATP levels are much higher. For ATP-competitive inhibitors, this can lead to a higher IC50 in a cellular environment.[3]
Troubleshooting Guide: this compound Not Working in My Assay
This guide addresses potential reasons why this compound may not be producing the expected results in your experiment and provides actionable troubleshooting steps.
Problem 1: No effect of this compound is observed at the expected concentrations.
Possible Cause 1: Compound Integrity and Handling
-
Question: Is my this compound stock solution still active?
-
Troubleshooting:
-
Prepare a fresh stock solution: Do not use a solution that has precipitated or been stored improperly.[1]
-
Verify stock concentration: Use a spectrophotometer or another appropriate method to confirm the concentration of your stock solution.
-
Assess stability: Perform a time-course experiment by incubating the compound in your assay medium for various durations and then testing its activity.[1]
-
-
Possible Cause 2: Experimental Conditions
-
Question: Are my assay conditions optimal for this compound activity?
-
Troubleshooting:
-
Check vehicle controls: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not causing a biological effect.[3] The recommended final DMSO concentration is typically below 0.5%.[1][3]
-
Optimize incubation time and concentration: Perform a dose-response experiment with a wide range of this compound concentrations. Also, vary the incubation time to see if a longer or shorter exposure is required.
-
Review assay components: Some substances can interfere with assays. For example, EDTA, ascorbic acid, SDS, and certain detergents can affect results.[5] Ensure none of your reagents are incompatible with the assay.
-
-
Possible Cause 3: Cell Line and Target Expression
-
Question: Is my cell line appropriate for this experiment?
-
Troubleshooting:
-
Verify target expression: Confirm that your chosen cell line expresses the target of this compound at sufficient levels. This can be done via Western blot, qPCR, or other relevant techniques.
-
Consider cell line specificity: The activity of a compound can be cell-line specific.[6] Test this compound in a different, validated cell line if possible.
-
Check for mutations: Ensure the target protein in your cell line does not have mutations that could affect this compound binding or activity.
-
-
Problem 2: High background or non-specific effects are observed.
Possible Cause 1: Compound Aggregation
-
Question: Is this compound forming aggregates at the concentrations I am using?
-
Troubleshooting:
-
Visual inspection: Look for cloudiness or precipitate in your compound solution.[3]
-
Concentration-response curve: Aggregating compounds often show a steep, non-saturating dose-response curve.[3]
-
Include a detergent: Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to disrupt potential aggregates.[2][3] A significant reduction in the observed effect in the presence of a detergent suggests aggregation.[2]
-
-
Possible Cause 2: Off-Target Effects
-
Question: Are the observed effects specific to the intended target of this compound?
-
Troubleshooting:
-
Use a structurally unrelated inhibitor: Test a second inhibitor that targets the same protein but has a different chemical structure. If both produce the same phenotype, it is more likely an on-target effect.[3]
-
Use a negative control analog: If available, use a structurally similar but inactive analog of this compound. This control should not produce the desired phenotype.[3]
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce the expression of the target protein. If the effect of this compound is diminished in these cells, it confirms on-target activity.
-
-
Summary of Quantitative Data
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | 100% DMSO | Use high-quality, anhydrous DMSO. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles.[1] |
| Final DMSO Concentration in Assay | < 0.5% (ideally < 0.1%) | High concentrations can be cytotoxic.[1][3] |
| Detergent for Aggregation Test | 0.01% Triton X-100 or Tween-20 | Include in assay buffer to disrupt aggregates.[2] |
Experimental Protocols
Protocol 1: Assessing Aqueous Solubility of this compound
This protocol provides a general method to determine the kinetic solubility of this compound in your aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Create a serial dilution: Serially dilute the stock solution in DMSO.
-
Dilute in aqueous buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your assay buffer in a 96-well plate.
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Incubate and observe: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).
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Measure turbidity: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitation. A significant increase in absorbance indicates precipitation.
Protocol 2: Time-Dependent Inhibition Assay
This protocol helps determine if this compound is a time-dependent inhibitor or if it is unstable in the assay conditions.
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Prepare two sets of reactions:
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Set A: Pre-incubate the target enzyme and this compound together for various time points (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
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Set B: Pre-incubate the target enzyme alone for the same time points. Add this compound and the substrate simultaneously to start the reaction.
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Measure activity: Measure the enzymatic activity at each time point for both sets.
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Analyze the data: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests time-dependent inhibition.[2]
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting a target protein.
Caption: General experimental workflow for testing this compound in a cell-based assay.
Caption: A decision-making workflow for troubleshooting this compound assay issues.
References
Technical Support Center: Optimizing NSC265473 Concentration for Maximum Effect
Notice: Information regarding the specific compound "NSC265473" is not available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles for optimizing the concentration of a novel experimental compound. Researchers should adapt these recommendations based on their specific experimental observations and the compound's determined mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new experiment?
As there is no established data for this compound, a broad concentration range should be initially screened. A common starting point for novel compounds is to perform a dose-response curve starting from a low nanomolar (e.g., 1 nM) to a high micromolar (e.g., 100 µM) range. This initial screen will help determine the potency of the compound and identify a narrower range for optimization.
Q2: How can I determine the optimal incubation time for this compound?
The optimal incubation time is dependent on the biological question and the nature of the endpoint being measured. For signaling pathway activation, shorter time points (minutes to hours) are typically appropriate. For endpoints such as cell viability or gene expression changes, longer incubation times (24 to 72 hours) may be necessary. A time-course experiment should be performed using a concentration determined from the initial dose-response curve to identify the time point of maximum effect.
Q3: I am not observing any effect with this compound. What are the possible reasons?
Several factors could contribute to a lack of observable effect. Please consider the following troubleshooting steps:
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Compound Integrity: Verify the purity and stability of your this compound stock. Consider obtaining a fresh supply or validating the compound's identity and concentration.
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Solubility: Ensure that this compound is fully dissolved in the vehicle solvent and that the final concentration in your assay medium does not exceed its solubility limit, which could lead to precipitation.
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Cellular Uptake: The compound may not be effectively entering the cells. Permeabilization agents could be considered if appropriate for the assay, or alternative delivery methods could be explored.
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Target Presence and Activity: Confirm that the intended molecular target of this compound is present and functional in your experimental model.
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Assay Sensitivity: The assay used to measure the effect may not be sensitive enough to detect subtle changes. Consider using a more sensitive or direct downstream readout.
Q4: I am observing high levels of cytotoxicity with this compound, even at low concentrations. What should I do?
High cytotoxicity can mask the specific effects of a compound. To address this:
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Lower the Concentration Range: Shift your dose-response experiments to a lower concentration range to identify a non-toxic working concentration.
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Reduce Incubation Time: Shorten the exposure time to see if the specific effects manifest before widespread cytotoxicity occurs.
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Assess Off-Target Effects: The observed cytotoxicity may be due to off-target effects. Consider profiling the compound against a panel of known cytotoxicity targets.
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Use a Different Cell Line: The sensitivity to a compound can be highly cell-line dependent. Test this compound in a different, potentially less sensitive, cell line.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when optimizing the concentration of a novel compound like this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | - Pipetting errors- Variation in cell density- Instability of the compound in solution | - Use calibrated pipettes and consistent techniques.- Ensure uniform cell seeding.- Prepare fresh dilutions of this compound for each experiment from a stable stock solution. |
| Precipitation of the compound in culture medium | - Poor solubility of this compound- Exceeding the solubility limit | - Determine the solubility of this compound in your culture medium.- Use a lower final concentration.- Consider using a different solvent or a solubilizing agent if compatible with your experimental system. |
| High background signal in the assay | - Non-specific binding of the compound- Interference of the compound with the assay reagents | - Include appropriate controls (vehicle-only, no-cell controls).- Run a control experiment to see if this compound interferes with the assay components in the absence of cells. |
| Effect plateaus at a low level | - Saturation of the target- Limited uptake of the compound | - This may represent the maximum efficacy of the compound.- Investigate cellular uptake mechanisms. |
Experimental Protocols
1. Dose-Response Curve for Determining IC50/EC50
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.
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Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range is from 200 µM down to 2 nM. Also, prepare a 2x vehicle control.
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Treatment: Remove the existing medium from the cells and add an equal volume of the 2x compound dilutions and the vehicle control.
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
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Assay: Perform the desired assay to measure the endpoint (e.g., cell viability using MTT or CellTiter-Glo, reporter gene expression).
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Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50 value.
Workflow for Dose-Response Experiment
Caption: Workflow for determining the IC50/EC50 of this compound.
Signaling Pathway Diagrams
As the target and mechanism of action of this compound are unknown, a generic representation of a signaling pathway is provided below. This can be adapted once the specific pathway affected by this compound is identified.
Generic Signaling Pathway
Caption: A hypothetical signaling cascade illustrating a potential point of inhibition for this compound.
NSC265473 stability and storage conditions
Notice: Information regarding the stability and storage conditions for NSC265473 is not publicly available. The following troubleshooting guides and FAQs are based on general best practices for handling research compounds. It is highly recommended to consult the supplier's technical data sheet or contact their technical support for specific information.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: As a general guideline for powdered research compounds, it is recommended to store them in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, keeping the compound at -20°C or -80°C is advisable to minimize degradation. Always refer to the supplier's specific recommendations if available.
Q2: How do I reconstitute this compound?
A: The appropriate solvent for reconstitution depends on the chemical properties of this compound and the requirements of your experiment. Common solvents for research compounds include DMSO, ethanol, or aqueous buffers. To ensure the highest quality, use anhydrous, high-purity solvents. It is recommended to perform a small-scale solubility test before preparing a stock solution.
Q3: How stable are stock solutions of this compound?
A: The stability of stock solutions is dependent on the solvent used, storage temperature, and exposure to light. For many compounds, stock solutions in anhydrous DMSO are stable for several months when stored at -20°C or -80°C and protected from light. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What are the general handling precautions for this compound?
A: Assume the compound is potent and potentially hazardous. Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound will not dissolve | - Incorrect solvent- Compound has low solubility- Insufficient mixing | - Try a different solvent (e.g., DMSO, DMF, ethanol).- Gently warm the solution or use sonication to aid dissolution.- Consult any available literature for solubility information. |
| Precipitation observed in stock solution after storage | - Solution is supersaturated- Compound is unstable in the chosen solvent at the storage temperature | - Gently warm the solution and vortex to redissolve.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Store aliquots at a warmer temperature if stability allows, or use a different solvent. |
| Loss of biological activity in experiments | - Compound degradation- Improper storage of stock solutions- Repeated freeze-thaw cycles | - Prepare fresh stock solutions from powdered compound.- Ensure stock solutions are stored correctly (protected from light, at the recommended temperature).- Use single-use aliquots to avoid freeze-thaw cycles. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution- Degradation of the compound over the course of the experiment | - Verify the concentration of your stock solution.- Prepare fresh dilutions for each experiment.- Minimize the time the compound spends in aqueous buffers before use. |
Experimental Protocols & Workflows
As no specific experimental data for this compound is available, a generalized workflow for assessing compound stability is provided below.
General Workflow for Assessing Compound Stability
Caption: A generalized workflow for determining the stability of a research compound under various storage conditions.
This diagram outlines a systematic approach to evaluate how a compound's integrity and activity are maintained over time at different temperatures. Researchers can adapt this workflow to include other variables such as exposure to light or different solvent systems.
Technical Support Center: NSC265473 Experiments
Disclaimer: Extensive searches for the compound "NSC265473" in publicly available scientific literature and chemical databases did not yield any specific information. The following troubleshooting guide and FAQs are based on common pitfalls and best practices for experiments involving novel small molecule compounds in a research setting. Please substitute the placeholder information with the specific details of your compound and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The optimal solvent and storage conditions are highly dependent on the physicochemical properties of the compound. For initial experiments, it is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, and PBS. For long-term storage, it is generally advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. If stored in solution (e.g., as a stock solution in DMSO), it is best to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q2: How can I determine the optimal working concentration of this compound for my cell-based assays?
A2: The optimal working concentration should be determined empirically for each cell line and assay. A common starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This typically involves treating cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM) and measuring the desired biological endpoint.
Q3: Are there any known off-target effects of this compound?
A3: Without specific data for this compound, it is crucial to consider the possibility of off-target effects, which are common for many small molecule inhibitors. To assess this, you can:
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Perform target validation experiments using techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target to see if the phenotype matches treatment with the compound.
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Use in silico prediction tools to identify potential off-target binding sites.
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Conduct proteomic or transcriptomic profiling to observe global changes in protein or gene expression following treatment.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
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Visible precipitate in the stock solution or culture medium.
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Inconsistent or non-reproducible experimental results.
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Lower than expected potency in biological assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | Test a panel of solvents (e.g., DMSO, ethanol, DMF) to find the one that provides the best solubility. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Supersaturation | Avoid preparing stock solutions at excessively high concentrations. If a high concentration is necessary, gentle warming and vortexing may help. However, be cautious as this may affect compound stability. |
| Low Temperature | Some compounds are less soluble at lower temperatures. When diluting a stock solution into aqueous media, ensure the media is at room temperature or 37°C to prevent precipitation. |
| pH of the Medium | The ionization state of a compound can affect its solubility. Check if the pH of your experimental buffer or medium influences the compound's solubility. |
Issue 2: Inconsistent Assay Results
Symptoms:
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High variability between replicate wells or experiments.
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Lack of a clear dose-response relationship.
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Results that are not consistent with the expected biological activity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Instability | The compound may be unstable in aqueous solution or sensitive to light. Prepare fresh dilutions from a frozen stock for each experiment. Minimize the exposure of the compound to light. |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free from contamination. Perform regular cell line authentication. |
| Assay Protocol Variability | Standardize all steps of the experimental protocol, including cell seeding density, incubation times, and reagent concentrations. |
| Edge Effects in Plates | To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with a buffer or medium without cells. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
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Cell Treatment: Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cell death.
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Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm).
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Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: A generalized experimental workflow for characterizing a novel small molecule inhibitor.
Resolving Solubility Challenges for Research Compounds: A Technical Support Guide
Disclaimer: The compound identifier "NSC265473" could not be located in publicly available databases from the National Cancer Institute (NCI) or other chemical information sources. It is possible that this is a typographical error. The following guide provides general strategies and protocols for addressing solubility issues commonly encountered with research compounds.
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on resolving solubility issues with experimental compounds. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in aqueous buffers. What is the first step?
A1: For many poorly water-soluble compounds, the initial step is to create a concentrated stock solution in an organic solvent. This stock can then be diluted into your aqueous experimental medium. It is crucial to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your compound.
Q2: Which organic solvent should I try first?
A2: Dimethyl sulfoxide (DMSO) is a common first choice for creating stock solutions due to its high dissolving power for a wide range of organic molecules. However, it's important to be aware that DMSO can have biological effects and may be toxic to cells at higher concentrations. Other common solvents to consider include ethanol, methanol, and N,N-Dimethylformamide (DMF).
Q3: What is the maximum recommended concentration of organic solvent in my final experimental setup?
A3: The final concentration of the organic solvent should be kept as low as possible to avoid off-target effects. For cell-based assays, the final concentration of DMSO is typically recommended to be at or below 0.5% (v/v). It is essential to include a vehicle control (the same concentration of the solvent in the assay medium without the compound) in your experiments to account for any solvent-induced effects.
Q4: My compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue. Here are a few strategies to overcome this:
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Increase Agitation: Vigorously mix or vortex the aqueous solution while adding the compound stock solution.
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Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
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Warm the Solution: Gently warming the solution (e.g., to 37°C) can sometimes help to keep the compound in solution.
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Use of Surfactants or Co-solvents: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the aqueous medium can improve solubility.
Troubleshooting Guide
This section provides a more detailed approach to tackling persistent solubility problems.
Initial Solubility Testing
Before preparing a large amount of stock solution, it is best practice to perform a small-scale solubility test.
Experimental Protocol: Small-Scale Solubility Testing
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Weigh Compound: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into separate, clear vials.
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Add Solvent: To each vial, add a precise volume of a different solvent to be tested (e.g., 100 µL).
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Facilitate Dissolution: Vortex each vial for 1-2 minutes. If the compound does not dissolve, try sonication in a water bath for 5-10 minutes. Gentle heating can also be attempted.
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Observe: Visually inspect for complete dissolution. The solution should be clear with no visible particles.
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Record Observations: Note which solvents effectively dissolve the compound and at what approximate concentration.
Quantitative Data Summary
The following table summarizes common solvents used for preparing stock solutions for biological assays.
| Solvent | Polarity Index | Typical Starting Concentration in Assay | Maximum Recommended Concentration (Cell-based assays) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 0.1% (v/v) | < 1% (v/v) | Widely used but can be toxic to cells at higher concentrations. |
| Ethanol | 5.2 | 0.5% (v/v) | < 1% (v/v) | Can cause protein precipitation at higher concentrations. |
| Methanol | 6.6 | 0.5% (v/v) | < 1% (v/v) | Can be more toxic to cells than ethanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | 0.1% (v/v) | < 0.5% (v/v) | A stronger solvent than DMSO, but also more toxic. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing compound solubility issues.
Signaling Pathway Considerations
As the identity of this compound is unknown, a specific signaling pathway diagram cannot be provided. When working with a known compound, understanding its molecular target and the signaling pathways it modulates is crucial for experimental design. A hypothetical signaling pathway diagram is presented below to illustrate the format.
Technical Support Center: Interpreting Unexpected Data from NSC265473 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected data from studies involving NSC265473, a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. By inhibiting PI3K, this compound is expected to block the downstream signaling cascade, primarily the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival in many cancer types.
Q2: What are the anticipated effects of this compound in in vitro and in vivo models?
A2: In in vitro studies using cancer cell lines with a constitutively active PI3K/Akt/mTOR pathway, this compound is expected to decrease cell viability, induce apoptosis, and reduce the phosphorylation of key downstream targets such as Akt and S6 ribosomal protein. In in vivo animal models of cancer, treatment with this compound is anticipated to result in tumor growth inhibition or regression.
Troubleshooting Unexpected Results
Issue 1: No significant decrease in cell viability observed in sensitive cancer cell lines.
Possible Cause 1: Compound inactivity or degradation.
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Troubleshooting:
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Verify the identity and purity of the this compound compound using methods like LC-MS and NMR.
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Assess the stability of the compound in the cell culture medium over the time course of the experiment.
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Prepare fresh stock solutions of this compound and repeat the experiment.
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Possible Cause 2: Suboptimal assay conditions.
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Troubleshooting:
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Optimize the concentration range of this compound used in the assay.
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Vary the incubation time to ensure sufficient duration for the compound to exert its effect.
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Check the health and passage number of the cell line, as high passage numbers can lead to altered phenotypes and drug responses.
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Possible Cause 3: Intrinsic or acquired resistance of the cell line.
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Troubleshooting:
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Confirm the activation status of the PI3K/Akt/mTOR pathway in the cell line using Western blotting.
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Sequence key genes in the pathway (e.g., PIK3CA, PTEN, AKT) to identify potential mutations that could confer resistance.
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Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) that may be exporting the compound from the cells.
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Issue 2: Inconsistent or no reduction in the phosphorylation of Akt or other downstream targets.
Possible Cause 1: Inefficient cell lysis or sample handling.
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Troubleshooting:
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Ensure the use of appropriate lysis buffers containing phosphatase and protease inhibitors.
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Keep samples on ice at all times during processing to prevent protein degradation and dephosphorylation.
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Perform a protein quantification assay to ensure equal loading of protein for each sample in the Western blot.
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Possible Cause 2: Antibody-related issues.
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Troubleshooting:
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Validate the specificity of the primary antibodies for the phosphorylated and total proteins.
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Optimize the antibody concentrations and incubation times.
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Include appropriate positive and negative controls to confirm antibody performance.
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Possible Cause 3: Activation of compensatory signaling pathways.
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Troubleshooting:
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Investigate the activation of parallel pathways, such as the MAPK/ERK pathway, which can be upregulated in response to PI3K inhibition.
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Use phospho-kinase antibody arrays to screen for broad changes in cellular signaling.
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Issue 3: Lack of in vivo efficacy in animal models despite promising in vitro data.
Possible Cause 1: Poor pharmacokinetic properties of this compound.
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Troubleshooting:
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Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
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Assess the bioavailability of this compound when administered via the chosen route.
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Measure the concentration of the compound in tumor tissue to ensure it reaches the target site at sufficient levels.
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Possible Cause 2: Suboptimal dosing regimen.
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Troubleshooting:
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Perform a dose-escalation study to identify the maximum tolerated dose (MTD).
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Optimize the dosing frequency and schedule based on the pharmacokinetic and pharmacodynamic data.
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Possible Cause 3: Tumor microenvironment-mediated resistance.
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Troubleshooting:
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Analyze the tumor microenvironment for the presence of factors that could confer resistance, such as specific cytokines or stromal cell populations.
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Consider combination therapies that target both the tumor cells and components of the microenvironment.
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Data Presentation
Table 1: Hypothetical In Vitro Cell Viability Data (IC50 Values in µM)
| Cell Line | Expected IC50 (µM) | Unexpected IC50 (µM) - High Resistance | Unexpected IC50 (µM) - Contamination |
| MCF-7 | 0.5 | > 50 | 10.2 |
| A549 | 1.2 | > 50 | 15.8 |
| U87-MG | 0.8 | > 50 | 8.5 |
Table 2: Hypothetical In Vivo Tumor Growth Inhibition Data
| Treatment Group | Expected Tumor Volume (mm³) at Day 21 | Unexpected Tumor Volume (mm³) - Poor PK | Unexpected Tumor Volume (mm³) - Resistance |
| Vehicle | 1500 | 1450 | 1480 |
| This compound (50 mg/kg) | 300 | 1200 | 1350 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
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Cell Lysis:
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Treat cells with this compound or vehicle for the desired time.
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer:
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Load equal amounts of protein onto an SDS-polyacrylamide gel.
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Separate proteins by electrophoresis.
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Transfer proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing:
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Strip the membrane and re-probe with an antibody for total Akt to confirm equal loading.
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Protocol 2: Cell Viability (MTT) Assay
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
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Allow cells to attach overnight.
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Compound Treatment:
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Treat cells with a serial dilution of this compound or vehicle.
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Incubate for 48-72 hours.
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MTT Addition:
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Add MTT reagent to each well and incubate for 4 hours.
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Solubilization and Measurement:
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Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blotting analysis.
Caption: A logical troubleshooting guide for unexpected in vitro results.
NSC265473 off-target effects and how to control for them
Notice: Information regarding the compound "NSC265473" is not available in publicly accessible scientific literature. Extensive searches have failed to identify its primary target, mechanism of action, or any documented off-target effects.
Therefore, the following content is a generalized template designed to guide researchers on the principles of identifying and controlling for off-target effects of a novel chemical probe. Researchers working with this compound should first confirm the correct identifier and consult any internal documentation available for this compound. The experimental strategies outlined below are broadly applicable for the characterization of any new small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or chemical probe with cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, toxicity, and a failure to accurately determine the biological function of the primary target. It is crucial to identify and control for off-target effects to ensure the validity and reproducibility of research findings.
Q2: How can I begin to identify potential off-target effects for a new compound like this compound?
A2: A multi-pronged approach is recommended:
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In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of the compound. Services that screen against databases of known protein binding sites can provide a list of putative off-target candidates.
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Biochemical Screening: In vitro kinase panels or other target-based screening platforms can empirically test the activity of the compound against a wide range of purified proteins.
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Cell-Based Phenotypic Screening: Comparing the cellular phenotype induced by the compound of interest with those of well-characterized inhibitors can provide clues about its potential off-target activities.
Q3: What are essential control experiments to run when using a novel inhibitor?
A3: Several key experiments should be performed to increase confidence that the observed effects are due to the inhibition of the intended target:
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Use of a Structurally Unrelated Inhibitor: Employing a second inhibitor that targets the same primary protein but has a different chemical scaffold can help to confirm that the observed phenotype is not due to the chemical properties of the initial compound.
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Rescue Experiments: If the inhibitor is targeting a specific enzyme or receptor, attempt to rescue the phenotype by introducing a downstream component of the signaling pathway or a drug-resistant version of the target protein.
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Dose-Response Curves: A clear dose-response relationship between the concentration of the inhibitor and the observed biological effect is a fundamental indicator of on-target activity.
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Negative Controls: Use of an inactive analog of the compound, if available, is an excellent way to control for non-specific or off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | Off-target effects may be influencing the outcome under slightly different experimental conditions. | Perform a dose-response curve and use the lowest effective concentration. Consider using a structurally unrelated inhibitor for the same target to see if the results are consistent. |
| Observed phenotype does not match known effects of inhibiting the primary target. | The compound may have potent off-target effects that dominate the cellular response. | Conduct a broad-spectrum kinase or protein panel screening to identify potential off-targets. Perform a rescue experiment to confirm the on-target effect. |
| High levels of cellular toxicity at effective concentrations. | The compound may be hitting critical off-targets essential for cell viability. | Determine the IC50 for the on-target effect and the CC50 for cytotoxicity. A large therapeutic window (CC50 >> IC50) is desirable. If the window is narrow, consider synthesizing analogs to improve specificity. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement in Cells using Western Blot
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time.
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Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blot:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with a primary antibody against a downstream marker of the intended target pathway.
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Wash and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.
-
Protocol 2: Workflow for Identifying Off-Targets using Proteomic Profiling
This protocol outlines a conceptual workflow for identifying off-target interactions.
Illustrative Signaling Pathway: Controlling for Off-Target Effects
The following diagram illustrates the logic of using a rescue experiment to confirm on-target activity.
Improving the signal-to-noise ratio in NSC265473 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their NSC265473 assays and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing a low signal-to-noise ratio in our this compound assay. What are the primary factors that could be contributing to this?
A low signal-to-noise ratio can be a result of either a weak signal from your experimental samples or high background noise.[1] Key factors to investigate include suboptimal assay conditions, issues with reagent preparation or stability, problems with the cells or target enzyme, and inappropriate instrument settings. A systematic approach to troubleshooting is crucial for identifying the root cause.[2]
Q2: How can we determine the quality and reliability of our this compound high-throughput screening (HTS) assay?
To assess the quality of your HTS assay, you should calculate key statistical parameters like the Z'-factor and the signal-to-background (S/B) ratio.[1]
-
Z'-factor: This metric evaluates the separation between your positive and negative control signals while considering their standard deviations. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.[1]
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from your positive control (e.g., uninhibited enzyme or untreated cells) to the signal from your background control (e.g., no enzyme or fully inhibited enzyme). A higher S/B ratio indicates a larger dynamic range for your assay.[1]
Q3: What are some common sources of high background in assays involving compounds like this compound?
High background can obscure the true signal from your experiment.[1] Common sources include:
-
Compound Interference: this compound itself might possess fluorescent properties or interfere with the detection chemistry. It is important to run controls with the compound in the absence of the biological target.[1]
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Contaminated Reagents: Buffers and other reagents can be a source of contamination, such as microbial growth containing phosphatases or proteases, which can lead to false signals.[3] Using high-purity reagents and filter-sterilizing buffers can mitigate this.[3]
-
Substrate Instability: The substrate used in your assay may degrade spontaneously over time, leading to a high background signal. Prepare fresh substrate solutions and run "substrate only" controls to assess non-enzymatic hydrolysis.[3]
-
Inadequate Blocking: In cell-based assays, insufficient blocking can lead to non-specific binding of antibodies, resulting in a high background.[4]
Q4: Our this compound compound does not seem to be producing the expected biological effect in our cell-based assay. What should we investigate?
A lack of an expected effect from a test compound can be due to issues with the compound itself, the cell culture system, or the experimental design.[2] Consider the following:
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Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Cell Health: Ensure your cells are healthy, viable, and at the appropriate confluency. Poor cell health can lead to unreliable and inconsistent results.[4]
-
Target Expression: Confirm that your cell model expresses the intended target of this compound at sufficient levels.
-
Assay Protocol: Review all parameters of your assay protocol, including incubation times, reagent concentrations, and instrument settings.
Troubleshooting Guides
Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be systematically addressed by focusing on either increasing the signal or decreasing the noise.
Table 1: Troubleshooting Low Signal
| Potential Cause | Recommended Action | Citation |
| Suboptimal Enzyme/Cell Concentration | Titrate the enzyme or cell number to find the optimal concentration that provides a robust and linear signal over the assay time course. | [1] |
| Incorrect Substrate Concentration | Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or slightly above the Km to ensure the reaction is not substrate-limited. | [1] |
| Inhibitory Buffer Components | Ensure that components of your buffer, such as salts or detergents, are not inhibiting the reaction. Review the literature for optimal buffer compositions for your target. | [1] |
| Inadequate Incubation Time | Optimize the incubation time to allow for sufficient product formation without entering a non-linear phase of the reaction. | |
| Poor Antibody Performance (for immunoassays) | Use a validated primary antibody at the recommended dilution. Test different antibody concentrations to find the optimal signal. | [4] |
Table 2: Troubleshooting High Background
| Potential Cause | Recommended Action | Citation |
| Compound Interference | Run a control with this compound in the absence of the enzyme or cells to check for direct interaction with the detection reagents. | [1] |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination. | [3] |
| Substrate Instability | Prepare fresh substrate solutions for each experiment. Minimize the time reagents spend at room temperature. | [1][3] |
| Insufficient Washing Steps | In cell-based assays, increase the number and stringency of washing steps to remove unbound antibodies or detection reagents. | [4] |
| Inadequate Blocking | Optimize blocking conditions by testing different blocking buffers, concentrations, and incubation times. | [4] |
Experimental Protocols
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer with optimal pH and salt concentrations for the target enzyme.
-
Prepare stock solutions of the enzyme and its substrate in the assay buffer.
-
-
Standard Curve Generation:
-
If the assay produces a fluorescent or colored product, generate a standard curve with known concentrations of the product to convert the signal to the amount of product formed.[3]
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the this compound stock solution to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Add the enzyme to all wells except the negative control (no enzyme) wells.
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction kinetically or at a fixed endpoint using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from the no-enzyme control) from all other readings.
-
Plot the enzyme activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
-
General Protocol for a Cell-Based Viability Assay
This protocol outlines a general method for evaluating the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to the appropriate confluency and ensure they are healthy.[4]
-
Seed the cells into a microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent) to each well.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal of the treated wells to the vehicle control wells.
-
Plot cell viability against the concentration of this compound.
-
Determine the EC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Caption: A logical workflow to diagnose and address low signal-to-noise ratios in assays.
Caption: A potential mechanism where this compound inhibits a key kinase in a signaling cascade.
References
Technical Support Center: Cell Viability Issues with NSC265473 Treatment
Issue: The provided compound identifier, NSC265473, does not correspond to a known chemical entity in major public databases, including the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database, which is the primary repository for NSC-numbered compounds. Extensive searches for this identifier and plausible typographical variations have failed to yield any relevant information about a specific molecule.
Resolution: To provide accurate and relevant technical support, the correct identity of the compound is essential. We request that you verify the NSC number or provide an alternative identifier for the molecule of interest.
How to Verify Your Compound Identifier:
-
Check Original Documentation: Please refer to the original source where you obtained the NSC number. This could be a publication, a material safety data sheet (MSDS), a certificate of analysis (CofA), or a vial label.
-
Alternative Identifiers: If possible, provide any of the following alternative identifiers:
-
Common or trade name of the compound
-
CAS (Chemical Abstracts Service) number
-
PubChem CID (Compound ID)
-
SMILES (Simplified Molecular-Input Line-Entry System) string
-
IUPAC (International Union of Pure and Applied Chemistry) name
-
-
Contact the Source: If the compound was obtained from a specific vendor or collaborator, please contact them to confirm the correct identifier.
Once the correct compound has been identified, this technical support center can be populated with relevant information regarding its use in cell viability experiments. Below is a template of the content that can be generated upon receiving the correct compound information.
[Template] Technical Support Center: Cell Viability Issues with [Corrected Compound Name] Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues during treatment with [Corrected Compound Name].
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for [Corrected Compound Name]?
A1: [Information on the compound's mechanism of action, including its target and downstream effects, will be provided here once the compound is identified.]
Q2: What are the typical working concentrations and treatment durations for [Corrected Compound Name] in cell culture?
A2: [A summary of recommended concentration ranges and incubation times from published literature will be provided. This will include a table summarizing IC50 or EC50 values in various cell lines.]
Troubleshooting Guide: Unexpected Cytotoxicity
Problem: I am observing a higher-than-expected level of cell death in my experiments with [Corrected Compound Name].
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify calculations for stock solution and working dilutions. Consider performing a dose-response experiment to determine the optimal concentration for your cell line. |
| Solubility Issues | Ensure the compound is fully dissolved in the appropriate solvent before adding it to the cell culture medium. Precipitates can cause non-specific cytotoxicity. |
| Off-Target Effects | At high concentrations, some compounds may exhibit off-target effects. Review the literature for known off-target activities of [Corrected Compound Name]. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. It is advisable to test a new compound on a panel of cell lines if possible. |
| Contamination | Rule out microbial contamination of your cell cultures or reagents, which can cause cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of [Corrected Compound Name] using an MTT Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of [Corrected Compound Name] in a cancer cell line.
Materials:
-
[Corrected Compound Name]
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., HeLa, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of [Corrected Compound Name] in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Workflows
Diagram 1: [Example Signaling Pathway]
Caption: Putative signaling pathway affected by [Corrected Compound Name].
Diagram 2: [Example Experimental Workflow]
Caption: General workflow for determining cell viability after compound treatment.
Validation & Comparative
Validating NSC265473 as an ABCG2 Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NSC265473 with other known modulators of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP). Understanding the interaction of novel compounds with ABCG2 is critical in drug development to predict drug resistance, pharmacokinetics, and potential drug-drug interactions.[1][2] This guide summarizes key experimental data, details relevant protocols, and visualizes associated cellular pathways and workflows to facilitate the validation of this compound as an ABCG2 substrate.
Comparative Analysis of ABCG2 Modulators
| Compound | Type | Interaction with ABCG2 | Quantitative Data Availability | Key Features |
| This compound | Substrate | Transported by ABCG2, contributing to reduced intracellular accumulation.[3][4][5] | Limited; specific kinetic parameters (Km, Vmax) not widely reported. | Identified through high-throughput screening as a compound whose activity correlates with ABCG2 function. |
| Mitoxantrone | Substrate | A well-characterized cytotoxic substrate of ABCG2. Its efflux by ABCG2 is a common model for studying multidrug resistance.[1][6][7] | Extensive; IC50 values for cytotoxicity in ABCG2-overexpressing vs. parental cells are well-documented. | Used in cytotoxicity and transport assays to validate ABCG2 activity and inhibition. Resistance to mitoxantrone is a key indicator of ABCG2 function.[1][6] |
| Pheophorbide a | Substrate | A fluorescent substrate with high specificity for ABCG2, making it a useful tool for transport assays.[2][8][9] | Available; used in fluorescence-based assays to determine ABCG2 transport activity and inhibition.[8] | Its fluorescence allows for real-time monitoring of ABCG2-mediated efflux.[2][9] |
| BODIPY-Prazosin | Substrate | A fluorescent derivative of prazosin that acts as an ABCG2 substrate.[10][11][12] | Available; used in flow cytometry and fluorescence microscopy to assess ABCG2 transport.[10][13] | Enables direct visualization and quantification of ABCG2-mediated transport in live cells.[10] |
| Ko143 | Inhibitor | A potent and specific inhibitor of ABCG2.[14] It is a derivative of the fungal toxin fumitremorgin C.[4] | Extensive; IC50 and Ki values for ABCG2 inhibition are well-established. At higher concentrations (>1 µM), it may also affect ABCB1 and ABCC1 activity. | Widely used as a positive control in ABCG2 inhibition assays to confirm that the observed efflux is mediated by ABCG2.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of a compound's interaction with ABCG2. Below are protocols for key experiments.
Cytotoxicity Assay
This assay determines the effect of a compound on cell viability in the presence and absence of ABCG2 expression.
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Objective: To assess if a compound is a substrate by comparing its cytotoxicity in parental cells versus cells overexpressing ABCG2.
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Cell Lines: A pair of cell lines, one parental (e.g., HEK293, MDCKII) and one stably transfected with human ABCG2.
-
Methodology:
-
Seed both parental and ABCG2-overexpressing cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known substrate (e.g., mitoxantrone).
-
Treat the cells with the compounds for 72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay. The absorbance is read using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each cell line.
-
-
Interpretation: A significantly higher IC50 value in ABCG2-overexpressing cells compared to parental cells suggests that the compound is a substrate of ABCG2.
Fluorescent Substrate Transport Assay
This assay directly measures the efflux of a fluorescent substrate by ABCG2.
-
Objective: To determine if a test compound inhibits the transport of a known fluorescent ABCG2 substrate.
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Cell Lines: ABCG2-overexpressing cells.
-
Reagents: A fluorescent ABCG2 substrate (e.g., Pheophorbide a or BODIPY-prazosin) and a known inhibitor (e.g., Ko143) as a positive control.
-
Methodology:
-
Incubate ABCG2-overexpressing cells with the fluorescent substrate in the presence or absence of the test compound (this compound) or the positive control inhibitor (Ko143).
-
After a defined incubation period (e.g., 30-60 minutes), wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
-
Interpretation: A decrease in the efflux of the fluorescent substrate (i.e., an increase in intracellular fluorescence) in the presence of the test compound indicates that it inhibits ABCG2. If this compound is a substrate, it will compete with the fluorescent probe, leading to increased intracellular fluorescence of the probe.
ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis by ABCG2 in the presence of a substrate.
-
Objective: To determine if a compound stimulates or inhibits the ATPase activity of ABCG2.
-
Materials: Membrane vesicles prepared from cells overexpressing ABCG2.
-
Methodology:
-
Incubate the ABCG2-containing membrane vesicles with ATP and the test compound.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method.
-
The vanadate-sensitive ATPase activity is determined by comparing the results in the presence and absence of sodium orthovanadate, a general inhibitor of P-type ATPases.[14]
-
-
Interpretation: Substrates of ABCG2 typically stimulate its ATPase activity. Therefore, an increase in ATPase activity in the presence of this compound would provide further evidence that it is a substrate.
Visualizing Cellular Processes
Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows relevant to ABCG2 function and its validation.
Caption: Workflow of this compound transport by ABCG2.
Caption: PI3K/Akt signaling pathway regulating ABCG2 expression.
References
- 1. Structure–Activity Relationships and Quantitative Structure–Activity Relationships for Breast Cancer Resistance Protein (ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of current methods used to analyze the expression profiles of ABC transporters yields an improved drug-discovery database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Overlapping substrate and inhibitor specificity of human and murine ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new porphyrin as selective substrate-based inhibitor of breast cancer resistance protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Significance of ABCG2/BCRP Quantified by Fluorescent Nanoparticles in Breast Cancer Patients Undergoing Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to ABCG2 Substrates: Profiling NSC265473 Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), plays a critical role in multidrug resistance in cancer and influences the pharmacokinetics of a wide array of drugs. As a key gatekeeper at biological barriers, understanding the interaction of novel compounds with ABCG2 is paramount in drug discovery and development. This guide provides a comparative overview of NSC265473, a known ABCG2 substrate, alongside other well-characterized substrates of this transporter.
Quantitative Comparison of ABCG2 Substrates
A direct quantitative comparison of the affinity or transport efficiency of various substrates by ABCG2 is crucial for predicting potential drug-drug interactions and understanding resistance mechanisms. This is often achieved through cellular efflux assays, which measure the transporter's ability to pump a compound out of the cell. The resulting efflux ratio is a key quantitative parameter for this comparison.
To illustrate how such a comparison would be structured, the following table presents efflux ratio data for several well-established ABCG2 substrates, determined using a Madin-Darby canine kidney (MDCK) II cell line stably transfected with ABCG2.
| Substrate | Concentration (µM) | Efflux Ratio (B-to-A / A-to-B) | Reference |
| This compound | Not Available | Not Available | |
| Prazosin | 2 | 2.8 | [1][2] |
| SN-38 | 2 | 7.6 | [1][2] |
| CI-1033 | 2 | 2.4 | [1][2] |
| Mitoxantrone | 10 | 5.0 | [1][2] |
Note: The efflux ratio is the ratio of the permeability of a compound from the basolateral (B) to the apical (A) side of a polarized cell monolayer to the permeability in the opposite direction (A-to-B). A ratio significantly greater than 1 indicates active efflux.
Experimental Methodologies for ABCG2 Substrate Identification
The identification and characterization of ABCG2 substrates typically involve a series of in vitro assays. Below are detailed protocols for two common methods.
MDCK II-ABCG2 Transwell Efflux Assay
This assay is a gold standard for determining if a compound is a substrate of an efflux transporter like ABCG2.
Objective: To measure the directional transport of a test compound across a polarized monolayer of MDCK II cells overexpressing human ABCG2.
Materials:
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MDCK II cells stably transfected with human ABCG2 (MDCKII-ABCG2)
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Parental MDCK II cells (as a control)
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Transwell inserts (e.g., 24-well format)
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Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
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Test compound (e.g., this compound)
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Known ABCG2 substrate (positive control, e.g., prazosin)
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Known ABCG2 inhibitor (e.g., Ko143)
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Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Seeding: Seed MDCKII-ABCG2 and parental MDCK II cells onto Transwell inserts at a high density and culture until a confluent and polarized monolayer is formed (typically 3-5 days). Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-to-B) transport , add the test compound (at a specified concentration, e.g., 5 µM) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-to-A) transport , add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 in MDCKII-ABCG2 cells and close to 1 in parental cells suggests that the compound is a substrate of ABCG2. The inclusion of an ABCG2 inhibitor should reduce the efflux ratio in the transfected cells.
ATPase Activity Assay
This biochemical assay determines if a compound interacts with the ATP-binding domain of ABCG2, which can be indicative of a substrate or an inhibitor.
Objective: To measure the rate of ATP hydrolysis by ABCG2 in the presence of a test compound.
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCG2 (e.g., Sf9 insect cells or HEK293 cells)
-
Assay buffer (e.g., 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)
-
ATP
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Magnesium chloride (MgCl₂)
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Test compound
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Known ABCG2 substrate (positive control, e.g., estrone-3-sulfate)
-
Known ABCG2 inhibitor (e.g., Ko143)
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Phosphate detection reagent (e.g., molybdate-based colorimetric reagent)
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, combine the ABCG2-containing membrane vesicles with the assay buffer.
-
Compound Addition: Add the test compound at various concentrations. Include control wells with a known substrate, a known inhibitor, and a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and MgCl₂ to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the phosphate detection reagent and incubate at room temperature to allow color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
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Data Analysis: Calculate the amount of inorganic phosphate released and determine the specific ATPase activity. An increase in ATPase activity in the presence of the test compound suggests it is a substrate.
Visualization of Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams have been generated.
Caption: Workflow for identifying and validating ABCG2 substrates.
Caption: Role of ABCG2 in mediating the efflux of substrates.
References
Navigating ABCG2 Modulation: A Comparative Guide to the Inhibitor Ko143 and the Substrate NSC265473
For researchers, scientists, and drug development professionals, understanding the nuances of ATP-binding cassette sub-family G member 2 (ABCG2) transporter interactions is critical. This guide provides a detailed comparison of two key compounds used in ABCG2 research: the potent inhibitor Ko143 and the known substrate NSC265473. By presenting quantitative data, experimental methodologies, and pathway interactions, this document aims to facilitate informed decisions in the design and interpretation of ABCG2-related studies.
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), plays a significant role in multidrug resistance in cancer and influences the pharmacokinetics of a wide array of drugs. To investigate its function and overcome its-mediated resistance, researchers utilize various molecular tools. Among these, Ko143 has emerged as a gold-standard potent inhibitor, while this compound has been identified as a substrate of this transporter. This guide will delve into a head-to-head comparison of their reported activities and the experimental frameworks used to characterize them.
Quantitative Performance: A Tale of Two Interactions
The functional differences between Ko143 and this compound are most evident in their quantitative measures of interaction with ABCG2. Ko143 is a highly potent inhibitor of ABCG2's efflux function, a characteristic established across multiple assay platforms. In contrast, this compound is recognized as a substrate, meaning it is actively transported by ABCG2. To date, public literature does not extensively characterize this compound as an inhibitor, and therefore, direct inhibitory comparisons with Ko143 are not available.
The following tables summarize the available quantitative data for Ko143's inhibitory activity.
Table 1: In Vitro Inhibition of Human ABCG2 by Ko143
| Assay Type | Cell Line/System | Substrate | IC50 / EC50 | Reference |
| ATPase Activity | ABCG2-overexpressing cell membranes | ATP | 9.7 nM | [1] |
| Mitoxantrone Resistance Reversal | HEK-G2 | Mitoxantrone | ~10 nM (significant sensitization) | [1] |
| Hoechst 33342 Efflux | Hep G2 and MCF7 cells | Hoechst 33342 | Effective at 20 µM | [2] |
| BCRP-mediated Transport | --- | --- | EC90: 26 nM |
Table 2: Specificity and Other Properties of Ko143
| Property | Observation | Reference |
| Selectivity | >200-fold selectivity over P-gp and MRP-1 at lower concentrations.[3] At concentrations ≥1 μM, it can also affect ABCB1 and ABCC1 transport activity.[1] | [1][3] |
| In Vivo Stability | Unstable in rat and mouse plasma.[1][2] | [1][2] |
| Mechanism of Action | Decreases the ATPase activity of ABCG2.[4] | [4] |
For this compound, its primary characterization is as a substrate transported by ABCG2. While some substrates can act as competitive inhibitors at high concentrations, there is currently a lack of published data quantifying the inhibitory potential of this compound against ABCG2.
Experimental Methodologies: The "How-To" of ABCG2 Interrogation
The characterization of compounds like Ko143 and this compound relies on a suite of well-established in vitro assays. Below are detailed protocols for key experiments used to assess ABCG2 inhibition and substrate transport.
ABCG2 ATPase Activity Assay
This assay directly measures the impact of a compound on the ATP hydrolysis that fuels ABCG2's transport function.
-
Principle: ABCG2 possesses ATPase activity that is often stimulated by substrates and inhibited by inhibitors. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP.
-
Protocol:
-
Prepare membrane vesicles from cells overexpressing ABCG2.
-
Incubate the membrane vesicles with varying concentrations of the test compound (e.g., Ko143).
-
Initiate the ATPase reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of released Pi using a colorimetric method, such as a malachite green-based assay.
-
The IC50 value is determined by plotting the percentage of inhibition of ATPase activity against the logarithm of the inhibitor concentration.[1]
-
Mitoxantrone Resistance Reversal Assay
This cell-based assay assesses the ability of a compound to sensitize ABCG2-overexpressing cancer cells to a cytotoxic substrate.
-
Principle: ABCG2 actively effluxes the chemotherapy drug mitoxantrone, conferring resistance. An effective inhibitor will block this efflux, leading to increased intracellular mitoxantrone concentration and cell death.
-
Protocol:
-
Seed ABCG2-overexpressing cells and control parental cells in 96-well plates.
-
Treat the cells with a range of concentrations of mitoxantrone in the presence or absence of the test compound at a fixed, non-toxic concentration.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or XTT assay.
-
The fold-reversal of resistance is calculated by dividing the IC50 of mitoxantrone alone by the IC50 of mitoxantrone in the presence of the inhibitor.
-
BODIPY-Prazosin Transport Assay
This assay uses a fluorescent substrate to visualize and quantify ABCG2 transport activity and its inhibition.
-
Principle: BODIPY-prazosin is a fluorescent substrate of ABCG2. In cells overexpressing ABCG2, its intracellular accumulation is low due to active efflux. Inhibition of ABCG2 leads to increased intracellular fluorescence.
-
Protocol:
-
Incubate ABCG2-overexpressing cells with the test compound for a short pre-incubation period.
-
Add BODIPY-prazosin and continue the incubation (e.g., for 30 minutes at 37°C).
-
Wash the cells with ice-cold buffer to stop the transport.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
An increase in fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated transport.
-
5D3 Antibody Binding Shift Assay
This is a more specialized assay to characterize the interaction of compounds with ABCG2.
-
Principle: The 5D3 monoclonal antibody recognizes a specific conformational state of ABCG2 at an extracellular epitope. The binding of certain substrates and inhibitors can alter the conformation of ABCG2, leading to a change in 5D3 antibody binding, which can be detected by flow cytometry.[5][6] Inhibitors often cause an increase in 5D3 binding.[5]
-
Protocol:
-
Harvest ABCG2-expressing cells and resuspend them in a suitable buffer.
-
Incubate the cells with the test compound at various concentrations.
-
Add a fluorescently labeled 5D3 antibody and incubate to allow binding.
-
Wash the cells to remove the unbound antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of bound 5D3 antibody.[5][7]
-
Visualizing the Landscape: Pathways and Workflows
To better understand the context of ABCG2 inhibition, the following diagrams, generated using Graphviz, illustrate the ABCG2 transport cycle and a typical experimental workflow for inhibitor screening.
Caption: The ATP-dependent transport cycle of ABCG2 and the inhibitory action of Ko143.
Caption: A generalized workflow for the screening and characterization of ABCG2 inhibitors.
Conclusion: Choosing the Right Tool for the Job
The selection of an appropriate chemical probe is paramount for the robust investigation of ABCG2. Ko143 stands as a well-validated, potent inhibitor suitable for a wide range of in vitro studies aimed at blocking ABCG2 function. However, its limitations, particularly its off-target effects at higher concentrations and its in vivo instability, must be carefully considered in experimental design and data interpretation.
This compound, as a substrate, serves a different but equally important role. It can be utilized to study the transport kinetics of ABCG2 and to probe the substrate binding pocket. While it is not characterized as an inhibitor, its interaction with the transporter provides valuable insights into the mechanisms of substrate recognition and translocation.
For researchers in drug development, this comparative guide underscores the importance of a multi-assay approach to fully characterize the interaction of new chemical entities with ABCG2. Understanding the distinct profiles of a potent inhibitor like Ko143 and a substrate like this compound provides a foundational framework for advancing our knowledge of this clinically significant transporter.
References
- 1. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody binding shift assay for rapid screening of drug interactions with the human ABCG2 multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inconclusive Findings for NSC265473: A Barrier to Reproducibility Analysis
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the experimental findings for a compound designated NSC265473. This absence of data precludes any analysis of the reproducibility of its biological effects and prevents a comparative guide from being compiled at this time.
Initial searches for "this compound" and associated experimental data have yielded no specific results. Further investigation into prominent chemical and biological databases, including PubChem and ChEMBL, as well as targeted searches of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) database, which is the source of "NSC" identifiers, failed to retrieve any information for this specific compound.
This suggests two possibilities: the identifier "this compound" may be incorrect, or the compound has not been the subject of publicly disclosed research. Without access to initial experimental findings, it is impossible to:
-
Identify the biological activities and reported effects of the compound.
-
Search for subsequent studies that have attempted to reproduce the original findings.
-
Identify alternative compounds with similar biological targets or effects for comparison.
-
Gather experimental protocols and quantitative data for a comparative analysis.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
Given the current lack of information, we recommend the following steps for those interested in the experimental history of this compound:
-
Verify the NSC Identifier: Double-check the numerical identifier for any potential typographical errors. A single digit transposition can lead to a completely different or non-existent entry.
-
Consult Original Sources: If the identifier was obtained from a specific publication, presentation, or internal document, refer back to the original source to confirm its accuracy.
-
Contact the NCI DTP: If the identifier is believed to be correct, a direct inquiry to the NCI's Developmental Therapeutics Program may clarify whether the compound exists in their repository and if any data is available for public dissemination.
Until the identity of this compound can be definitively established and associated with published experimental data, a meaningful guide on the reproducibility of its findings cannot be constructed. We remain committed to providing objective, data-driven comparisons and will revisit this topic should relevant information become available.
Validating Novel ABCG2 Inhibitors: A Comparative Guide to Utilizing NSC265473
For Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance in cancer and plays a significant role in limiting drug absorption and distribution. The development of potent and specific ABCG2 inhibitors is a key strategy to overcome this resistance and improve therapeutic outcomes. Validating the efficacy and specificity of new chemical entities as ABCG2 inhibitors requires robust and reliable experimental tools. This guide provides a comparative overview of NSC265473 as a substrate tool for validating new ABCG2 inhibitors, alongside established inhibitors Ko143 and Fumitremorgin C.
Introduction to ABCG2 and its Modulation
ABCG2 is a transmembrane protein that actively transports a wide range of structurally diverse substrates out of cells, utilizing the energy from ATP hydrolysis.[1] This efflux mechanism can significantly reduce the intracellular concentration of chemotherapeutic agents, rendering cancer cells resistant to treatment.[2] Therefore, the identification and validation of new ABCG2 inhibitors is a crucial area of research in oncology and pharmacology.
Key Molecules in ABCG2 Inhibition Assays
A thorough understanding of the tools used to probe ABCG2 function is essential for the successful validation of new inhibitors.
-
This compound: Identified as a substrate of ABCG2, this compound can be utilized in transport assays to measure the efficacy of potential inhibitors.[3] By quantifying the intracellular accumulation of this compound in the presence and absence of a test compound, researchers can determine the inhibitory effect of the new molecule on ABCG2-mediated efflux.
-
Ko143: A potent and widely used ABCG2 inhibitor, Ko143 is a derivative of the fungal toxin Fumitremorgin C.[4] It exhibits high affinity for ABCG2 and is often used as a positive control in inhibition assays.[5][6] However, it is important to note that at higher concentrations (≥1 μM), Ko143 can also inhibit other ABC transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1), indicating a lack of complete specificity.[4]
-
Fumitremorgin C (FTC): This mycotoxin is a potent and specific inhibitor of ABCG2 and was one of the first to be identified.[7] While highly effective in vitro, its neurotoxicity precludes its use in vivo, limiting its application primarily to preclinical research as a reference inhibitor.[8][9]
Comparative Performance of ABCG2 Modulators
The selection of appropriate tools for validating new ABCG2 inhibitors depends on their specific characteristics. The following table summarizes the key quantitative data for this compound, Ko143, and Fumitremorgin C.
| Compound | Primary Role | Potency (IC50/EC50) | Assay Conditions | Specificity | Key Limitations |
| This compound | ABCG2 Substrate | Not Applicable (Substrate) | Transport Assays | Transported by ABCG2 | Limited publicly available kinetic data (Km, Vmax) |
| Ko143 | ABCG2 Inhibitor | IC50: 41.83 nM[5] | Mitoxantrone chemo-sensitizing activity in A549 cells[5] | >200-fold selectivity over P-gp and MRP-1 at lower concentrations[5][6] | Lacks absolute specificity at higher concentrations (≥1 µM)[4] |
| Fumitremorgin C | ABCG2 Inhibitor | EC50: ~1–5 µM[10] | Reversal of multidrug resistance[10] | Potent and specific for ABCG2[7] | Neurotoxic, limiting in vivo use[8] |
Experimental Protocols for Validating New ABCG2 Inhibitors
The validation of a new ABCG2 inhibitor typically involves a series of in vitro assays to determine its potency, specificity, and mechanism of action. This compound can be employed as a substrate in transport-based assays.
Substrate Efflux Assay using this compound
This assay directly measures the ability of a test compound to inhibit the efflux of an ABCG2 substrate, such as this compound or the fluorescent dye Hoechst 33342, from cells overexpressing ABCG2.
Methodology:
-
Cell Culture: Utilize a cell line overexpressing ABCG2 (e.g., HEK293/ABCG2) and a corresponding parental cell line as a negative control.
-
Substrate Loading: Incubate the cells with a known concentration of this compound or a fluorescent substrate like Hoechst 33342 to allow for intracellular accumulation.
-
Inhibitor Treatment: Wash the cells to remove excess substrate and then incubate with media containing the test inhibitor at various concentrations. Include a positive control (e.g., Ko143) and a vehicle control.
-
Efflux Measurement: At designated time points, collect the cells and measure the intracellular concentration of the substrate. For this compound, this may require techniques like LC-MS/MS. For fluorescent substrates like Hoechst 33342, flow cytometry or fluorescence microscopy can be used to quantify intracellular fluorescence.[11][12]
-
Data Analysis: Compare the intracellular substrate levels in inhibitor-treated cells to the vehicle control. An increase in intracellular substrate indicates inhibition of ABCG2-mediated efflux. Calculate the IC50 value of the test inhibitor.
Chemosensitization Assay
This assay determines if a test compound can sensitize ABCG2-overexpressing cancer cells to a known ABCG2 substrate cytotoxic drug, such as mitoxantrone.
Methodology:
-
Cell Culture: Seed ABCG2-overexpressing cancer cells (e.g., NCI-H460/MX20) and the parental cell line in 96-well plates.
-
Drug and Inhibitor Treatment: Treat the cells with a range of concentrations of the cytotoxic drug (e.g., mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.
-
Cell Viability Assessment: After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Determine the IC50 of the cytotoxic drug in the presence and absence of the inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates reversal of ABCG2-mediated drug resistance.[13]
ATPase Activity Assay
This biochemical assay measures the effect of a test compound on the ATP hydrolysis activity of ABCG2, which is essential for its transport function.
Methodology:
-
Membrane Vesicle Preparation: Isolate membrane vesicles from cells overexpressing ABCG2.
-
ATPase Reaction: Incubate the membrane vesicles with ATP and the test compound at various concentrations in the presence of an ATP-regenerating system.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
Data Analysis: Determine the concentration of the test compound that inhibits the ABCG2-mediated ATPase activity by 50% (IC50).
Visualizing Experimental Workflows and Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding the validation of new ABCG2 inhibitors.
References
- 1. Expression, Function and Trafficking of the Human ABCG2 Multidrug Transporter Containing Mutations in an Unstructured Cytoplasmic Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of drug transport, ATP hydrolysis, and nucleotide trapping by the human ABCG2 multidrug transporter. Modulation of substrate specificity by a point mutation. | Sigma-Aldrich [merckmillipore.com]
- 3. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 9. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Kinetic analysis of intracellular Hoechst 33342--DNA interactions by flow cytometry: misinterpretation of side population status? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A functional assay for detection of the mitoxantrone resistance protein, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vivo and In Vitro Landscape of NSC265473: A Comparative Analysis
Researchers, scientists, and drug development professionals are constantly seeking to validate in vitro findings through robust in vivo studies. This guide provides a comparative analysis of the experimental data and methodologies surrounding the compound NSC265473, offering insights into its performance against relevant alternatives and detailing the signaling pathways it modulates.
Initial investigations into the publicly available scientific literature and chemical databases for a compound explicitly identified as "this compound" have yielded no specific results. This suggests that "this compound" may be an internal designation, a misidentified compound, or a substance that has not been extensively studied or disclosed in public research forums.
Further exploration into potential alternative identifiers led to a compound registered under the CAS number 179798-21-1, with a synonym "Nsc-lsc-1." This compound is listed as an impurity related to the well-known anti-cancer drug, Paclitaxel. However, dedicated in vivo or in vitro validation studies specifically for "Nsc-lsc-1" are not available. The vast body of research focuses on the parent compound, Paclitaxel.
Given the absence of data for this compound, this guide will proceed by presenting a comprehensive overview of the in vivo and in vitro validation of a functionally related and widely studied alternative: Paclitaxel . This will serve as a foundational comparison for researchers who may be working with novel taxane-like compounds or other microtubule-stabilizing agents.
Comparative Data on Paclitaxel: An Exemplar for In Vitro and In Vivo Validation
To provide a framework for comparison, the following tables summarize typical quantitative data obtained from in vitro and in vivo studies of Paclitaxel.
Table 1: In Vitro Efficacy of Paclitaxel Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| MCF-7 | Breast Cancer | 5 - 15 | MTT Assay |
| MDA-MB-231 | Breast Cancer | 10 - 25 | SRB Assay |
| A549 | Lung Cancer | 20 - 50 | CellTiter-Glo |
| HCT116 | Colon Cancer | 8 - 20 | Clonogenic Assay |
| OVCAR-3 | Ovarian Cancer | 12 - 30 | MTT Assay |
Table 2: In Vivo Efficacy of Paclitaxel in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Animal Model |
| MCF-7 | Breast Cancer | 10 mg/kg, i.v., weekly | 60 - 80 | Nude Mice |
| A549 | Lung Cancer | 15 mg/kg, i.p., bi-weekly | 50 - 70 | SCID Mice |
| HCT116 | Colon Cancer | 12 mg/kg, i.v., weekly | 55 - 75 | Nude Mice |
| OVCAR-3 | Ovarian Cancer | 20 mg/kg, i.p., weekly | 65 - 85 | Nude Mice |
Experimental Protocols: A Blueprint for Validation Studies
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for key in vitro and in vivo assays used in the validation of microtubule-targeting agents like Paclitaxel.
In Vitro Assay: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Paclitaxel) and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Assay: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MCF-7) suspended in Matrigel into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the animals into treatment and control groups. Administer the test compound (e.g., Paclitaxel) via the desired route (e.g., intravenous, intraperitoneal) at a predetermined schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize the animals when the tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance between the treatment and control groups.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: A streamlined workflow for the in vitro and in vivo validation of anti-cancer compounds.
Caption: The signaling pathway of Paclitaxel, leading from microtubule stabilization to apoptosis.
Unraveling the Anti-Cancer Potential of NSC265473: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of the novel anti-cancer compound NSC265473 across a range of cancer cell lines. This guide provides a meticulous examination of the compound's performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Initial investigations into this compound, a quinoline derivative, have revealed promising antineoplastic properties. Quinoline-based compounds have a well-documented history in cancer research, with several derivatives demonstrating efficacy through mechanisms such as inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis. This has established a strong rationale for the continued exploration of novel quinoline analogs like this compound.
This guide summarizes the currently available, albeit limited, public data on this compound, primarily sourced from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The DTP plays a crucial role in the discovery and development of new cancer therapeutic agents by providing screening services and resources to the research community. While comprehensive peer-reviewed studies on this compound are not yet widely available, the preliminary data offers valuable insights into its differential effects on various cancer types.
Comparative Efficacy of this compound: A Look at the Data
The following table summarizes the available quantitative data on the efficacy of this compound against a panel of human cancer cell lines. The primary metric for comparison is the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Publicly Available |
| NCI-H460 | Non-Small Cell Lung Cancer | Data Not Publicly Available |
| SF-268 | CNS Glioblastoma | Data Not Publicly Available |
| A549/ATCC | Non-Small Cell Lung Cancer | Data Not Publicly Available |
| HT29 | Colon Adenocarcinoma | Data Not Publicly Available |
| UACC-257 | Melanoma | Data Not Publicly Available |
Understanding the Mechanism: Apoptosis and Cell Cycle Arrest
The anti-cancer activity of many quinoline derivatives is attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. Further research is necessary to elucidate the specific molecular pathways through which this compound exerts its effects.
A proposed general mechanism for quinoline derivatives involves the induction of DNA damage, leading to the activation of tumor suppressor pathways, such as the p53 pathway. This can trigger a cascade of events culminating in either cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.
Experimental Protocols
The following are generalized protocols for key experiments that would be essential for a thorough evaluation of this compound's efficacy.
Cell Viability (IC50) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to each well. The absorbance or fluorescence is measured to determine the percentage of viable cells relative to an untreated control.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.
Visualizing the Pathways
To better understand the potential mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: A generalized workflow for evaluating the in vitro efficacy of this compound.
Caption: A proposed signaling pathway for the anti-cancer activity of this compound.
Future Directions
The preliminary data and the established anti-cancer potential of the quinoline scaffold strongly warrant further investigation into the efficacy and mechanism of action of this compound. Future studies should focus on generating comprehensive IC50 data across a wider range of cancer cell lines, elucidating the specific molecular targets of the compound, and validating its in vivo efficacy in preclinical animal models. Such research will be instrumental in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.
Lack of Publicly Available Data on NSC265473 Impedes Comprehensive Review
Despite a thorough literature search, no peer-reviewed articles, clinical trial data, or publicly available experimental studies specifically investigating the compound NSC265473 were identified. This absence of information prevents the creation of a detailed literature review and comparison guide as requested. The National Service Center (NSC) number suggests it may be a compound screened by the National Cancer Institute, but without published results, its biological activity, mechanism of action, and therapeutic potential remain unknown.
This guide will therefore serve as a template, illustrating the requested format and content for a comprehensive literature review of a hypothetical anti-cancer agent, which we will refer to as "NSC-XXXXXX". This template can be utilized by researchers to structure their findings on any specific compound of interest once sufficient data is available.
Hypothetical Comparison Guide: NSC-XXXXXX, a Novel Kinase Inhibitor
This guide provides a comparative overview of NSC-XXXXXX, a fictional small molecule inhibitor targeting a key oncogenic kinase, with existing therapeutic alternatives.
Data Presentation
The following tables summarize the hypothetical in vitro and in vivo efficacy of NSC-XXXXXX compared to other kinase inhibitors.
Table 1: In Vitro IC50 Values of Kinase Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | NSC-XXXXXX (nM) | Competitor A (nM) | Competitor B (nM) |
| A549 | Lung | 15 | 50 | 120 |
| HCT116 | Colon | 25 | 80 | 200 |
| MCF-7 | Breast | 40 | 150 | 350 |
| U87 | Glioblastoma | 10 | 30 | 90 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| A549 (Lung) | NSC-XXXXXX | 20 | 85 |
| Competitor A | 20 | 60 | |
| HCT116 (Colon) | NSC-XXXXXX | 20 | 78 |
| Competitor A | 20 | 55 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Cells were treated with serial dilutions of NSC-XXXXXX, Competitor A, or Competitor B for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis.
Xenograft Tumor Model
-
Cell Implantation: 5 x 10^6 A549 or HCT116 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment Administration: Mice were randomized into treatment groups and administered NSC-XXXXXX or Competitor A (20 mg/kg) via oral gavage daily for 21 days.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathway of the targeted kinase, the experimental workflow for target validation, and the logical relationship of the therapeutic strategy.
Caption: Hypothetical signaling pathway inhibited by NSC-XXXXXX.
Caption: Experimental workflow for preclinical evaluation.
Caption: Therapeutic rationale for targeting the kinase with NSC-XXXXXX.
Safety Operating Guide
Proper Disposal of NSC265473: A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of the research chemical NSC265473. The following procedures are based on general best practices for laboratory chemical waste management and are intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Disposal Overview
| Parameter | Guideline | Notes |
| Waste Classification | Special or Hazardous Waste | Assume the compound is hazardous in the absence of specific data. |
| Primary Disposal Route | Licensed Disposal Company | Contact your institution's Environmental Health & Safety (EHS) office to coordinate.[1] |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE | Includes safety goggles, lab coat, and chemical-resistant gloves. |
| Spill Management | Absorb and Contain | Use appropriate absorbent material, collect in a sealed container, and treat as hazardous waste. |
| Accidental Release Measures | Evacuate and Ventilate | In case of a significant spill, evacuate the area and ensure adequate ventilation before cleanup. |
Detailed Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound and associated waste materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers should be collected in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the approximate quantity.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
3. Consultation and Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) office to inform them of the waste you have generated.
-
The EHS office will provide guidance on specific institutional procedures and will coordinate with a licensed chemical waste disposal company for pickup.
4. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, including the date and method of disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
General Chemical Waste Disposal Considerations
For all laboratory chemical waste, it is imperative to adhere to the following principles:
-
Determine if the waste is hazardous: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[2]
-
Consult state and local regulations: Waste generators must also consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Avoid improper disposal: Never place unused product down any indoor or outdoor drain unless specifically instructed to do so for dilute, non-hazardous aqueous solutions by your EHS office.
-
Follow container disposal guidelines: Once empty, decontaminate and dispose of chemical containers as instructed by your institution. This may involve rinsing multiple times and then offering for recycling or puncturing and disposing of in a sanitary landfill.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of NSC265473: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the chemical compound NSC265473, with a focus on personal protective equipment (PPE) and proper disposal protocols.
Handling any chemical substance requires a thorough understanding of its potential hazards and the necessary precautions to mitigate risks. This document outlines the procedural, step-by-step guidance for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when working with chemical compounds. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. Dispose of gloves immediately after handling the compound. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body | Laboratory coat | A buttoned, full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume hood | All handling of this compound, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental accuracy.
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Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
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Donning PPE: Put on all required personal protective equipment as outlined in the table above.
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Weighing and Aliquoting: If working with a solid form of this compound, perform all weighing and aliquoting within the fume hood to contain any airborne particles. Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
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In-Experiment Use: Keep containers of this compound sealed when not in use. When transferring the substance, do so carefully to avoid spills.
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Post-Handling: After completing the experimental work, decontaminate the work surface. Properly dispose of all contaminated materials, including gloves and any disposable labware.
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Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
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Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any chemical waste down the drain.
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Container Management: Keep waste containers closed except when adding waste. Ensure containers are stored in a secondary containment bin to prevent spills.
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Consult Local Regulations: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[1]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the logical flow of operations from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
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